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  • Product: 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
  • CAS: 384857-24-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Molecular Weight, Exact Mass, and HRMS Profiling of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Executive Summary In advanced pharmaceutical development, the precise characterization of complex halogenated intermediates is a non-negotiable prerequisite for ensuring synthetic fidelity and downstream Active Pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical development, the precise characterization of complex halogenated intermediates is a non-negotiable prerequisite for ensuring synthetic fidelity and downstream Active Pharmaceutical Ingredient (API) purity. 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (Empirical Formula: C16​H14​BrFO3​ ) is a highly functionalized aromatic scaffold. This whitepaper establishes the theoretical mass parameters—specifically distinguishing between its average molecular weight and monoisotopic exact mass—and details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its definitive structural confirmation.

Theoretical Mass Profiling: Average vs. Monoisotopic Mass

A critical distinction in mass spectrometry and stoichiometric calculation is the difference between average molecular weight and exact (monoisotopic) mass [1].

  • Average Molecular Weight (353.18 g/mol ): This value is utilized for bulk stoichiometric calculations in the laboratory. It is calculated using the terrestrially averaged standard atomic weights of each element. Because bromine exists in nature as a nearly 1:1 mixture of 79Br (50.69%) and 81Br (49.31%), its average atomic weight is heavily skewed to ~79.90 g/mol , pushing the average molecular weight of the intact molecule to 353.18 g/mol .

  • Monoisotopic Exact Mass (352.0110 Da): In High-Resolution Mass Spectrometry (HRMS), instruments separate ions based on their exact isotopic composition. The monoisotopic mass is calculated using only the principal (most abundant and lightest) natural isotope of each constituent element (e.g., 12C , 1H , 79Br , 19F , 16O ) [2].

Table 1: Elemental Composition and Monoisotopic Mass Contribution
ElementIsotopeCountExact Mass per Atom (Da)Total Mass Contribution (Da)
Carbon 12C 1612.000000192.000000
Hydrogen 1H 141.00782514.109550
Bromine 79Br 178.91833678.918336
Fluorine 19F 118.99840318.998403
Oxygen 16O 315.99491547.984745
Total (Monoisotopic) 352.0110 Da

Note: The exact monoisotopic mass for the heavier 81Br isotopologue is 354.0090 Da.

Analytical Methodology: HRMS Protocol

To empirically validate the exact mass of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard [3]. The following protocol utilizes an Electrospray Ionization (ESI) source coupled to an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzer.

Experimental Workflow

HRMS_Workflow A 1. Sample Preparation 0.1 mg/mL in MeOH/H2O B 2. UHPLC Separation Reversed-Phase C18 Gradient A->B C 3. ESI+ Ionization Generation of [M+H]+ Ions B->C D 4. HRMS Analysis Orbitrap or Q-TOF (Resolution > 30,000) C->D E 5. Data Processing Exact Mass & Isotope Pattern Matching D->E

Figure 1: Step-by-step LC-HRMS analytical workflow for exact mass determination.

Step-by-Step Methodology & Causality
  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as a proton source, lowering the pH to facilitate efficient protonation and ionization in the positive ion mode.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a mobile phase gradient of Water and Acetonitrile (both modified with 0.1% Formic Acid).

    • Causality: The highly hydrophobic nature of the fluorobenzyl and ethoxy groups requires a strong organic modifier (Acetonitrile) to overcome retention on the non-polar C18 stationary phase, ensuring sharp peak shapes and minimizing ion suppression.

  • Electrospray Ionization (ESI+): Operate the source in positive ion mode.

    • Causality: The ether oxygens and the carbonyl oxygen of the benzaldehyde moiety act as strong hydrogen-bond acceptors, readily forming stable [M+H]+ adducts in the gas phase.

  • Mass Analysis: Acquire full-scan data using a resolving power of ≥30,000 FWHM at m/z 400.

    • Causality: High resolving power is mandatory to differentiate the target compound's exact mass from nominally isobaric background matrix interferences, ensuring mass accuracy within ≤5 ppm [4].

Data Interpretation: A Self-Validating System

The hallmark of scientific integrity in mass spectrometry is the use of self-validating data points. For 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, the presence of the bromine atom provides a built-in validation mechanism known as Isotope Pattern Filtering (IPF) [5].

Because natural bromine exists as 79Br and 81Br in a ~1:1 ratio, the mass spectrum will not yield a single monolithic peak. Instead, it will produce a characteristic doublet separated by exactly 1.998 Da[6].

Upon successful ESI+ ionization, the analyst must observe the following [M+H]+ ions:

  • Target Monoisotopic Ion ( 79Br ): Calculated m/z = 353.0183

  • Heavy Isotopologue Ion ( 81Br ): Calculated m/z = 355.0163

Self-Validation Logic: If the mass spectrometer detects a peak at m/z 353.0183 but lacks an equally intense peak at m/z 355.0163, the assigned molecular formula is definitively incorrect, or the molecule has undergone a dehalogenation/dehydrobromination degradation event. The obligatory presence of this 1:1 doublet acts as an internal control, ensuring that the structural assignment of the halogenated benzaldehyde is absolute and trustworthy.

Conclusion

Accurate determination of the molecular weight (353.18 g/mol ) and monoisotopic exact mass (352.0110 Da) of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is foundational for its use in chemical synthesis. By leveraging LC-HRMS and exploiting the characteristic 79Br / 81Br isotopic signature, analytical scientists can establish a self-validating protocol that guarantees structural integrity and purity during drug development workflows.

References

  • Wikipedia Contributors. "Monoisotopic mass." Wikipedia, The Free Encyclopedia.
  • Unimod. "Symbols & mass values - IUPAC atomic weights." Unimod Help.
  • The Royal Society of Chemistry. "Methodology for Accurate Mass Measurement of Small Molecules." RSC.org.
  • Novatia, LLC. "Mass Accuracy and Resolution." Enovatia.com.
  • Chen, X., Zhong, D., & Xie, C. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." Chromatography Online.
  • IntechOpen. "Interpretation of Mass Spectra: Molecular peaks of bromide compounds." IntechOpen.com.
Exploratory

A Technical Guide to the Thermal Properties of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde: Melting and Boiling Point Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide to understanding, predicting, and experimentally determining the melting and boiling...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to understanding, predicting, and experimentally determining the melting and boiling points of the novel substituted benzaldehyde, 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. As a senior application scientist, this guide is structured to deliver not just procedural steps, but a foundational understanding of the physicochemical principles at play, ensuring methodological robustness and data integrity in a drug discovery and development context.

Introduction and Molecular Overview

3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a complex aromatic aldehyde of interest in medicinal chemistry and materials science. Its multifaceted structure, incorporating a bromine atom, an ethoxy group, and a fluorobenzyl ether moiety, presents a unique profile of intermolecular forces that dictate its physical state and thermal behavior. An accurate determination of its melting and boiling points is paramount for purification, formulation, and assessing its stability under various processing conditions.

Molecular Identifier Value Source
IUPAC Name 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehydeSigma-Aldrich
CAS Number 384857-24-3Sigma-Aldrich
Molecular Formula C16H14BrFO3Sigma-Aldrich
Molecular Weight 353.19 g/mol Sigma-Aldrich

Theoretical Framework: The Interplay of Structure and Thermal Properties

The melting and boiling points of an organic molecule are direct consequences of the energy required to overcome the intermolecular forces holding the molecules together in a condensed phase.[1][2][3] For 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, several key structural features contribute to its thermal characteristics:

  • High Molecular Weight: With a molecular weight of 353.19 g/mol , significant energy is required to impart sufficient kinetic energy to the molecules for phase transition. Generally, as molecular weight increases, so do the melting and boiling points due to stronger van der Waals forces.[1][2]

  • Dipole-Dipole Interactions: The presence of multiple polar functional groups, including the aldehyde, ether linkages, and the carbon-bromine and carbon-fluorine bonds, creates a significant molecular dipole moment. This leads to strong dipole-dipole interactions between molecules, further elevating the melting and boiling points.[3][4]

  • Molecular Symmetry and Packing: The substitution pattern on the benzene ring influences how efficiently the molecules can pack into a crystal lattice. While not perfectly symmetrical, the relatively planar aromatic core allows for significant intermolecular contact. The efficiency of this packing will have a more pronounced effect on the melting point than the boiling point.[4]

  • Absence of Hydrogen Bonding: Notably, this molecule lacks a hydrogen bond donor. If a hydroxyl group were present, as in the related compound 3-Bromo-5-ethoxy-4-hydroxy-benzaldehyde, the melting and boiling points would be expected to be considerably higher due to strong hydrogen bonding.[3]

The following diagram illustrates the key structural features influencing the intermolecular forces of the target molecule.

G A 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde B High Molecular Weight (353.19 g/mol) Strong van der Waals Forces A->B C Polar Functional Groups (Aldehyde, Ethers, C-Br, C-F) Dipole-Dipole Interactions A->C D Aromatic Core & Substituents Molecular Shape & Packing Efficiency A->D G A Sample Preparation (1-5 mg in Al pan) B DSC Instrument Setup (N2 Purge) A->B C Thermal Program (Heating/Cooling Cycles) B->C D Data Analysis (Onset Temp, Enthalpy) C->D

Caption: Workflow for DSC-based melting point determination.

Boiling Point and Thermal Stability by Thermogravimetric Analysis (TGA)

Given the high molecular weight and expected high boiling point of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, it is crucial to assess its thermal stability to determine if it will boil or decompose at atmospheric pressure. TGA measures the change in mass of a sample as a function of temperature or time.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan (platinum or ceramic).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis:

    • The TGA curve will show the percentage of weight loss versus temperature.

    • A sharp, single-step weight loss corresponding to 100% of the sample mass is indicative of boiling. The onset temperature of this weight loss can be taken as an approximation of the boiling point.

    • If significant weight loss occurs before a clear boiling event, or if a significant residue remains at high temperatures, it indicates decomposition. [5][6] Trustworthiness and Self-Validation:

  • Atmosphere Control: Running the experiment under both an inert atmosphere (nitrogen) and an oxidative atmosphere (air) can provide insights into the decomposition mechanism.

  • Correlation with DSC: A DSC experiment run over the same temperature range can show endothermic or exothermic events corresponding to boiling or decomposition, respectively, which should align with the TGA data.

G A Sample Preparation (5-10 mg in TGA pan) B TGA Instrument Setup (N2 Purge) A->B C Thermal Program (Heating Ramp) B->C D Data Analysis (Weight Loss vs. Temp) C->D

Caption: Workflow for TGA-based thermal stability and boiling point analysis.

Data Summary and Interpretation

While no experimental values are currently published for 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, the following table provides a template for summarizing the expected and experimentally determined data.

Property Predicted Range Experimental Value (DSC/TGA) Notes
Melting Point (°C) > 75TBDDetermined as the onset of the melting endotherm in DSC.
Enthalpy of Fusion (J/g) N/ATBDCalculated from the area of the melting peak in DSC.
Boiling Point (°C) > 350TBDDetermined from the onset of 100% mass loss in TGA, provided no prior decomposition.
Decomposition Temp (°C) TBDTBDOnset of significant mass loss in TGA not attributable to boiling.

Conclusion

The melting and boiling points of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde are critical parameters for its application in research and development. This guide has provided a robust framework for understanding the structural basis of these properties, predicting their values, and determining them experimentally with a high degree of scientific rigor. The application of modern thermal analysis techniques like DSC and TGA, coupled with a thorough understanding of the underlying principles, will ensure the generation of high-quality, reliable data essential for advancing drug development and materials science projects.

References

  • Vertex AI Search. (2022, July 29). Predicting boiling and melting points – Organic Chemistry: How to….
  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
  • HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds - Chemistry.
  • Jetir.Org. Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde.
  • Chemistry LibreTexts. Boiling Point and Melting Point in Organic Chemistry.
  • Smith, R. E. (1940). The effect of substitution on the thermal decomposition of gaseous benzaldehyde. Transactions of the Faraday Society, 36, 983.
  • Sigma-Aldrich. 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzaldehyde.
  • TCI (Shanghai) Development Co., Ltd. 3-Bromo-4-ethoxybenzaldehyde.

Sources

Foundational

predicted physicochemical properties of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

An In-depth Technical Guide to the Predicted Physicochemical Properties of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde Abstract This technical guide provides a comprehensive analysis of the (CAS Number: 384857-2...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Physicochemical Properties of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the (CAS Number: 384857-24-3). Benzaldehyde derivatives are crucial scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex molecules with potential therapeutic activity.[1][2][3] Understanding the physicochemical profile of such a molecule is paramount for predicting its behavior in biological systems and for guiding formulation and development efforts. This document outlines the computationally predicted properties, discusses their implications for drug discovery, and provides detailed, field-proven protocols for their experimental validation. The methodologies described herein are grounded in established principles of computational chemistry and analytical science, ensuring a self-validating and trustworthy approach for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Physicochemical Profiling

3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde. Its structure, featuring a halogenated and ether-linked benzaldehyde core, suggests its potential as a versatile building block for novel therapeutic agents. The aldehyde functional group is a reactive handle for further chemical modification, while the combination of bromo, ethoxy, and fluorobenzyl ether moieties allows for fine-tuning of properties like lipophilicity, polarity, and metabolic stability.

In the context of drug discovery, the physicochemical properties of a lead compound are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4] Properties such as lipophilicity (logP), solubility, and molecular size directly influence a molecule's ability to cross biological membranes, reach its target, and be cleared from the body. Early-stage prediction of these properties using computational methods accelerates the drug development process by enabling researchers to prioritize candidates with the most promising drug-like characteristics and to anticipate potential formulation challenges.[4]

This guide will first present a detailed profile of the key physicochemical properties of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde as predicted by established computational models. Subsequently, it will delve into the practical, step-by-step experimental protocols required to validate these in silico predictions, thereby bridging the gap between theoretical analysis and empirical data.

Computational Prediction of Physicochemical Properties

The initial assessment of a novel chemical entity relies heavily on computational, or in silico, prediction. These methods leverage quantitative structure-activity relationship (QSAR) models and algorithms that calculate properties based on the molecule's two-dimensional or three-dimensional structure.[5][6] Such approaches are invaluable for rapid screening and decision-making before committing resources to chemical synthesis and experimental testing.[4]

Causality of Predictive Methods

The prediction of physicochemical properties is not arbitrary. It is based on decades of curated experimental data. Algorithms are "trained" on large datasets of molecules with known properties.[7] For a given molecule, the software calculates a series of numerical values, known as molecular descriptors, which quantify its structural and electronic features (e.g., atom counts, bond types, surface area).[6] By establishing a mathematical relationship between these descriptors and a specific property (like logP or solubility) within the training set, the model can then predict that property for a new, untested molecule.[5] The accuracy of the prediction is often higher when the new molecule is structurally similar to those in the model's training data.[7]

Predicted Physicochemical Profile

The following table summarizes the key predicted physicochemical properties for 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. These values provide a foundational understanding of the molecule's likely behavior.

PropertyPredicted ValueSource / MethodImplication for Drug Development
Molecular Formula C₁₆H₁₄BrFO₃-Foundational for all subsequent calculations.
Molecular Weight 353.19 g/mol Influences diffusion and transport across membranes. Within typical range for small molecule drugs.
logP (Octanol/Water Partition Coefficient) 4.3 - 4.4Computed by XLogP3[8]Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Topological Polar Surface Area (TPSA) 35.53 Ų[9]Suggests good potential for oral bioavailability and cell permeability (typically TPSA < 140 Ų).
Hydrogen Bond Acceptors 3[9]The ether and carbonyl oxygens can accept hydrogen bonds, influencing solubility and receptor binding.
Hydrogen Bond Donors 0[9]Lack of donor groups can reduce aqueous solubility but may improve membrane permeability.
Rotatable Bonds 6[9]A moderate degree of conformational flexibility, which can be advantageous for binding to a target protein.
Workflow for Computational Property Prediction

The process of generating these predictions follows a logical sequence, which can be visualized as a workflow. This diagram illustrates the steps from initial structure input to the final data output.

G cluster_input Input Stage cluster_processing Computational Engine cluster_output Output & Analysis A Chemical Structure (SMILES or InChI) B Descriptor Calculation (Topological, Electronic, etc.) A->B Input Structure C QSAR Model Application (Trained Algorithms) B->C Generate Descriptors D Predicted logP C->D Predict Properties E Predicted TPSA C->E Predict Properties F Other Properties (MW, H-Bonds, etc.) C->F Predict Properties G Data Aggregation & Profiling D->G Compile Results E->G Compile Results F->G Compile Results

Caption: Workflow for in silico prediction of physicochemical properties.

Analysis and Interpretation of Predicted Properties

  • Lipophilicity and Solubility (logP): The predicted logP value of ~4.4 suggests that the molecule is significantly more soluble in a nonpolar solvent (like octanol) than in water.[4] This high lipophilicity is a double-edged sword. It often correlates with excellent permeability across lipid-rich biological membranes, a key requirement for oral absorption and reaching intracellular targets. However, it also strongly suggests that the compound will have very low aqueous solubility, which can be a major hurdle for formulation and can limit bioavailability.

  • Polarity and Permeability (TPSA): A Topological Polar Surface Area of 35.53 Ų is highly favorable. TPSA is a good predictor of passive molecular transport across membranes. Values below 140 Ų are generally associated with good cell permeability, and values below 60 Ų are often linked to the ability to cross the blood-brain barrier. This TPSA value, combined with the high logP, reinforces the prediction of good membrane permeation.

  • Molecular Flexibility: With 6 rotatable bonds, the molecule possesses a moderate degree of conformational flexibility. This allows it to adopt different shapes, which can be critical for fitting into the binding pocket of a target protein. Excessive flexibility (typically >10 rotatable bonds) can be detrimental, as it incurs an entropic penalty upon binding, but a value of 6 is generally considered optimal.

Proposed Experimental Validation Protocols

Computational predictions provide a valuable starting point, but they are not a substitute for empirical data.[7][10] The following protocols describe standard, reliable methods for experimentally determining key physicochemical properties. Their inclusion serves as a self-validating system, ensuring that any researcher can independently verify the in silico claims.

Protocol: Determination of logP via Shake-Flask Method (Modified OECD 107)

Causality: This method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing the gold-standard value for logP. The choice of UV-Vis spectroscopy for quantification is appropriate for an aromatic aldehyde, which possesses a strong chromophore.

Methodology:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of each and allowing them to separate for at least 24 hours at the test temperature (25°C).

  • Stock Solution: Prepare a stock solution of the test compound in n-octanol at a concentration that gives a strong UV absorbance (e.g., 1 mg/mL).

  • Standard Curve: Create a series of dilutions from the stock solution in n-octanol to generate a standard curve using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max).

  • Partitioning: In a separatory funnel, combine 10 mL of the saturated water phase with 10 mL of the stock solution in the saturated n-octanol phase.

  • Equilibration: Shake the funnel vigorously for 5 minutes, then allow the phases to separate completely by letting it stand or by centrifugation.

  • Quantification: Carefully remove a sample from the n-octanol phase. Measure its absorbance using the UV-Vis spectrophotometer.

  • Calculation:

    • Use the standard curve to determine the final concentration of the compound in the n-octanol phase ([Compound]_oct).

    • Calculate the concentration in the aqueous phase by subtraction: [Compound]_aq = [Initial Concentration]_oct - [Final Concentration]_oct.

    • Calculate the partition coefficient: P = [Compound]_oct / [Compound]_aq.

    • Calculate logP: logP = log₁₀(P).

Protocol: Aqueous Solubility Determination (Modified OECD 105)

Causality: The shake-flask method is a classic and reliable approach to determine the equilibrium solubility of a compound.[11] It ensures that the aqueous phase is fully saturated with the compound, providing a definitive measure of its intrinsic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of purified water (e.g., 10 mg in 10 mL of water at 25°C). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vial and agitate it at a constant temperature (25°C) for a minimum of 24 hours to ensure equilibrium is reached. A longer period (e.g., 48-72 hours) may be necessary.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated aqueous solution).

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve.

  • Calculation: The determined concentration from the HPLC analysis represents the aqueous solubility of the compound, typically expressed in mg/L or µM.

Workflow for Experimental Property Validation

This diagram outlines the logical flow from obtaining the physical sample to generating validated physicochemical data.

G cluster_input Prerequisites cluster_experiments Experimental Protocols cluster_output Data Analysis & Reporting A Synthesized Compound (Purity >95%) C logP Determination (Shake-Flask Method) A->C Test Article D Solubility Measurement (Shake-Flask Method) A->D Test Article B Validated Analytical Method (e.g., HPLC-UV) B->C Quantification B->D Quantification E Experimental logP Value C->E Calculate F Experimental Solubility Value D->F Calculate G Comparison with Predicted Data E->G Validate F->G Validate

Caption: Workflow for the experimental validation of physicochemical properties.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde may not be widely available, data from structurally similar halogenated benzaldehydes should be used to guide handling procedures.[12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12][13] Avoid contact with skin and eyes.[13]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[15] Keep away from strong oxidizing agents.

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes.[12][14] If inhaled, move to fresh air.[12][14] Seek medical attention if irritation persists.

Conclusion

The in silico analysis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde predicts it to be a highly lipophilic molecule with a favorable polar surface area, suggesting good membrane permeability but poor aqueous solubility. These characteristics are common in modern drug candidates and highlight the need for solubility enhancement strategies during formulation development. The moderate molecular weight and flexibility are consistent with established guidelines for small molecule drug design. The detailed experimental protocols provided in this guide offer a clear and robust pathway for validating these critical computational predictions, empowering research and development teams to make informed, data-driven decisions as they advance this and other novel chemical entities through the discovery pipeline.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • ResearchGate. (2018, June 24). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.
  • PMC. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels.
  • ProtoQSAR. (n.d.). Computational methods for predicting properties.
  • eScholarship. (2021, June 24). Advancing physicochemical property predictions in computational drug discovery.
  • MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • Thermo Fisher Scientific. (n.d.). 3-Bromo-4-fluorobenzaldehyde Safety Data Sheet.
  • Echemi. (n.d.). 3-BROMO-5-(TRIFLUOROMETHOXY)BENZALDEHYDE Safety Data Sheets.
  • ChemScene. (n.d.). 3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzaldehyde.
  • Fisher Scientific. (n.d.). 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde Safety Data Sheet.
  • Spectrum Chemical. (2018, July 6). 4-(3-Fluorobenzyloxy)benzaldehyde Safety Data Sheet.
  • Fluorochem. (n.d.). 3-Bromo-5-ethoxy-4-hydroxy-benzaldehyde.
  • PubChem. (n.d.). 3-Bromo-5-ethoxy-4-(2-ethylbutoxy)benzaldehyde.
  • PubChem. (2026, February 28). 3-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde.
  • Universitas Jenderal Soedirman. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • PubMed. (2025, May 19). Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose.
  • ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile.
  • NIST. (n.d.). Benzaldehyde - the NIST WebBook.

Sources

Exploratory

A Guide to the Preliminary Toxicity and Hazard Assessment of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Executive Summary The compound 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a novel chemical entity for which specific, publicly available toxico...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a novel chemical entity for which specific, publicly available toxicological data is currently absent. This is a common scenario in early-stage research and development. This guide provides a comprehensive framework for conducting a preliminary toxicity and hazard assessment. It outlines a strategy that moves from computational prediction and analysis of structural analogs to a tiered, evidence-based in vitro testing cascade. The methodologies detailed herein are grounded in internationally recognized standards, such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, to ensure scientific rigor and regulatory relevance. The objective is to build a foundational safety profile for this compound, enabling informed decisions on handling, risk mitigation, and the progression of future development activities.

Introduction: Navigating the Data Gap

In the realm of chemical synthesis and drug discovery, we frequently encounter novel molecules whose biological and toxicological profiles are uncharacterized. 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS No. 384857-24-3) is one such compound. A thorough search of public databases and safety literature reveals no specific toxicity studies. Therefore, this document serves not as a datasheet, but as a strategic whitepaper. It details the logical and systematic process a senior scientist would follow to establish a preliminary safety and handling profile for a new chemical entity, prioritizing in vitro methods to align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Our approach is built on two pillars:

  • Hazard Inference: Leveraging available data from structurally similar compounds to anticipate potential hazards.

  • Empirical Testing: Proposing a targeted suite of validated in vitro assays to generate initial, reliable toxicity data.

Compound Identity and Physicochemical Properties

A clear understanding of the molecule's basic properties is the first step in any hazard assessment.

PropertyValueSource
Chemical Name 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehydeN/A
Synonym(s) 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzaldehyde
CAS Number 384857-24-3
Molecular Formula C₁₆H₁₄BrFO₃N/A
Molecular Weight 353.19 g/mol
Structure A substituted benzaldehyde featuring bromo, ethoxy, and fluorobenzyl ether functional groups.N/A

Given the absence of empirical data, it is highly recommended to use Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicological endpoints. These computational tools can provide initial flags for hazards such as mutagenicity, carcinogenicity, and skin sensitization based on the molecule's structural fragments.

Hazard Identification Based on Structural Analogs

The aldehyde functional group, along with the halogenated aromatic rings, suggests potential for reactivity and irritant properties. An analysis of Safety Data Sheets (SDS) for structurally related benzaldehydes supports this preliminary assessment.

Potential HazardBasis of Inference & GHS Classification
Skin Corrosion/Irritation Anticipated: GHS Category 2 (Irritant) . Many substituted benzaldehydes are classified as skin irritants.[1][2] The mechanism often involves covalent interaction with skin proteins. An in vitro test is required for confirmation.
Serious Eye Damage/Irritation Anticipated: GHS Category 2 (Irritant) . Compounds that are skin irritants are often eye irritants as well.[1][2] Direct contact with the mucous membranes of the eye is likely to cause reversible irritation.
Respiratory Irritation Anticipated: GHS STOT SE Category 3 (Respiratory Irritation) . As a potentially fine powder or volatile compound, inhalation may cause irritation to the respiratory tract.[1] This is a common property of many aldehydes and aromatic compounds.
Acute Oral Toxicity Data Deficient. The acute toxicity of this specific structure is unknown. Structurally similar compounds, such as 3-Bromobenzaldehyde, have reported oral LD50 values in rodents in the range of 1100-3300 mg/kg, suggesting moderate to low acute toxicity.[3] However, the addition of the ethoxy and fluorobenzyl groups could significantly alter this profile.
Mutagenicity/Genotoxicity Data Deficient. The presence of an aromatic aldehyde and a halogenated benzyl group warrants investigation for mutagenic potential. A bacterial reverse mutation assay is the standard initial screen.

This analog-based analysis is provisional and serves primarily to guide safe handling practices and to prioritize experimental testing. It does not replace the need for compound-specific data.

Proposed In Vitro Toxicity Testing Strategy

To address the identified data gaps, a tiered in vitro testing strategy is proposed. This approach generates critical decision-making data efficiently and ethically.

G cluster_0 Tier 1: Foundational In Vitro Assessment cluster_1 Tier 2: Further Investigation (Contingent on Tier 1 Results & Project Needs) A Cytotoxicity Assay (e.g., Neutral Red Uptake) E Acute Oral Toxicity Estimation (In vivo - OECD 420/423/425) A->E Provides starting dose estimation B Genotoxicity: Ames Test (OECD 471) D In Vitro Micronucleus Assay (OECD 487) B->D Positive result may trigger further testing C Skin Irritation: RhE Assay (OECD 439) C->E Data informs overall hazard profile start Test Compound: 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde start->A start->B start->C

Caption: Proposed tiered workflow for preliminary toxicity assessment.

Experimental Protocol: Genotoxicity - Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: The Ames test is a critical first screen for genotoxicity.[4] It identifies substances that can induce gene mutations, a key event in carcinogenesis. The assay uses bacteria with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[5]

Methodology:

  • Strain Selection: Utilize a standard set of tester strains, such as Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA), to detect various types of mutations (frameshift vs. base-pair substitution).[6]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).[5] This is crucial because many chemicals only become mutagenic after being metabolized by liver enzymes.

  • Dose Selection: Perform a preliminary range-finding experiment to determine a non-toxic concentration range. The main experiment should use at least five different analyzable concentrations.

  • Exposure: The test compound is combined with the bacterial culture (and S9 mix, if applicable) and plated on minimal glucose agar plates. Both plate incorporation and pre-incubation methods can be used.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Interpretation: A positive response is defined as a concentration-related increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control for most strains.

Experimental Protocol: Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD 439)

Causality: This animal-free method provides a highly relevant system for assessing skin irritation.[3][7] It uses a three-dimensional tissue model that mimics the structure and function of the human epidermis.[8] Irritant chemicals cause cell damage and death, which is quantified by measuring the tissue's metabolic activity.[3]

Methodology:

  • Tissue Model: Use a commercially available, validated Reconstructed Human Epidermis (RhE) model.

  • Dosing: Apply a sufficient amount of the test compound (e.g., 25 mg for a solid or 30 µL for a liquid) topically to the surface of the RhE tissue in triplicate.[8]

  • Controls: Run concurrent negative (e.g., sterile water) and positive (e.g., 5% Sodium Dodecyl Sulfate) controls to ensure the test system is performing correctly.

  • Exposure: Incubate the dosed tissues for 60 minutes at 37°C and 5% CO₂.[8]

  • Viability Assessment (MTT Assay):

    • After exposure, thoroughly rinse the tissues to remove the test compound.

    • Transfer tissues to a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for approximately 3 hours. Viable cells will reduce the yellow MTT to a blue formazan precipitate.

    • Extract the formazan from the tissue using a solvent (e.g., isopropanol).

    • Measure the optical density (OD) of the extracted solution using a spectrophotometer.

  • Data Interpretation: Calculate the percent viability of each tissue relative to the negative control. According to UN GHS criteria, if the mean tissue viability is less than or equal to 50%, the compound is classified as a skin irritant (Category 2).[7]

G cluster_0 Hazard Assessment Logic A Data Gap for Novel Compound (CAS 384857-24-3) B Analysis of Structural Analogs A->B C Hypothesized Hazards: - Skin/Eye Irritation - Respiratory Irritation B->C D Targeted In Vitro Testing (Ames, RhE) C->D Guides test selection E Evidence-Based Classification & Safe Handling Protocol D->E Generates definitive data

Caption: Logical flow for assessing a novel chemical's hazards.

Safe Handling and Risk Mitigation

Until empirical data proves otherwise, 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde must be handled as a potentially hazardous substance.[9] The following precautions are mandatory.

5.1. Engineering Controls

  • Primary Containment: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Ventilated Enclosures: Use a ventilated balance enclosure when weighing the powder.[10]

5.2. Personal Protective Equipment (PPE)

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are required at a minimum. If a splash hazard exists, chemical goggles should be worn.[9]

  • Hand Protection: Chemical-resistant nitrile gloves are recommended. Consider double-gloving if handling concentrated solutions.[10] Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A full-length laboratory coat must be worn and buttoned.[11]

5.3. Storage and Waste Disposal

  • Storage: Store in a well-sealed, clearly labeled container in a cool, dry, and well-ventilated area. Segregate from strong oxidizing agents and bases.[12] Use secondary containment to prevent spills.[9]

  • Waste: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

5.4. Spill and Exposure Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[9]

Conclusion

The path to characterizing a novel chemical like 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is through a systematic and evidence-driven process. While no direct toxicity data is currently available, a combination of structural analysis, inference from analogs, and a targeted in vitro testing strategy provides a robust framework for a preliminary hazard assessment. The proposed Ames and RhE skin irritation tests are foundational steps that will generate critical data to classify the compound according to GHS standards and establish safe handling protocols. This approach ensures the safety of researchers while adhering to the highest scientific and ethical standards.

References

  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Retrieved from [Link]

  • OECD. (2013). Test Guideline No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. Retrieved from [Link]

  • Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. Retrieved from [Link]

  • Workplace Safety North. (2018). GHS Classification Criteria for Eye Irritation and Serious Eye Damage. Retrieved from [Link]

  • Scribd. (n.d.). OECD-Acute Oral Toxicity-fixed Dose Procedure 420. Retrieved from [Link]

  • XCellR8. (n.d.). Regulatory Skin Irritation Test OECD TG 439. Retrieved from [Link]

  • Nucro-Technics. (2024). OECD 439: In Vitro Skin Irritation (RHE Test Method). Retrieved from [Link]

  • PETA Science Consortium International e.V. (n.d.). IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. Retrieved from [Link]

  • RE-Place. (n.d.). In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link]

  • ResearchGate. (2001). OECD Test Guideline 423: Acute Oral Toxicity. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

  • Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • UNITAR. (2024). Introduction to the GHS Globally Harmonized System of Classification and Labelling of Chemicals. Retrieved from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • RE-Place. (2014). OECD Test Guideline 487. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Retrieved from [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement. Retrieved from [Link]

  • Lab Manager. (2017). Handling and Storing Chemicals. Retrieved from [Link]

  • OECD. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Synthesis, Characterization, and Potential Biological Applications of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde and its derivatives. Given the limit...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde and its derivatives. Given the limited direct literature on this specific scaffold, this guide synthesizes information from structurally related compounds to provide insights into its synthesis, spectroscopic properties, and potential as a valuable intermediate in drug discovery. The narrative emphasizes the rationale behind synthetic strategies and explores the potential biological activities of its derivatives, drawing parallels from well-documented analogues.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Substituted benzaldehydes are a privileged scaffold in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of biologically active molecules. The introduction of various functional groups onto the benzaldehyde ring system allows for the fine-tuning of steric and electronic properties, which in turn can modulate pharmacological activity. Halogenation, in particular, is a common strategy to enhance the potency and metabolic stability of drug candidates. Brominated phenolic compounds, for instance, have demonstrated significant anti-inflammatory and antioxidant properties.[1][2]

The core molecule, 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, combines several key features that make it an attractive starting point for drug discovery programs:

  • A Brominated Aromatic Ring: The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity to target proteins. It also influences the electronic nature of the ring.

  • An Ethoxy Group: This group can modulate lipophilicity and metabolic stability.

  • A Fluorobenzyl Ether Moiety: The fluorine atom can improve metabolic stability and binding interactions. The benzyl ether linkage provides a point for further chemical modification.

  • A Reactive Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

This guide will delve into the synthetic routes to access this core structure, predict its key spectroscopic features, and explore the potential therapeutic applications of its derivatives based on the biological activities of structurally similar compounds.

Synthesis of the Core Scaffold: Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis.[3][4] This robust and versatile reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, the commercially available 3-bromo-5-ethoxy-4-hydroxybenzaldehyde serves as the phenolic precursor.[5]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-bromo-5-ethoxy-4-hydroxybenzaldehyde

  • 2-fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-dimethylformamide (DMF) or Acetone, anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF or acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. The base is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[4]

  • Alkylation: To the stirred suspension, add 2-fluorobenzyl bromide (1.1-1.2 equivalents).

  • Reaction Condition: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Extraction and Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde.

Synthesis Workflow Diagram

Williamson_Ether_Synthesis Reactants 3-bromo-5-ethoxy-4-hydroxybenzaldehyde + 2-fluorobenzyl bromide Reaction Heating (60-80°C) Reactants->Reaction Base Base K₂CO₃ in DMF/Acetone Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Bromo-5-ethoxy-4- [(2-fluorobenzyl)oxy]benzaldehyde Purification->Product

Caption: Williamson Ether Synthesis Workflow.

Predicted Spectroscopic Properties

Table 1: Predicted Spectroscopic Data

Spectroscopy Predicted Chemical Shift/Signal Rationale
¹H NMR Aldehyde proton (CHO): δ 9.8-10.2 ppm (singlet)Aromatic protons: δ 6.8-7.8 ppm (multiplets)Methylene protons (O-CH₂-Ar): δ 5.0-5.3 ppm (singlet)Ethoxy protons (O-CH₂-CH₃): δ 4.0-4.2 ppm (quartet)Ethoxy protons (O-CH₂-CH₃): δ 1.3-1.5 ppm (triplet)The aldehyde proton is highly deshielded. Aromatic protons will show complex splitting patterns due to the substitution. The methylene protons of the benzyl ether will appear as a singlet. The ethoxy group will show a characteristic quartet and triplet.
¹³C NMR Carbonyl carbon (C=O): δ 188-195 ppmAromatic carbons: δ 110-160 ppmMethylene carbon (O-CH₂-Ar): δ 68-75 ppmEthoxy carbons: δ 63-65 ppm and 14-16 ppmThe carbonyl carbon is significantly downfield. The aromatic region will show multiple signals due to the different carbon environments. The methylene and ethoxy carbons will appear in their expected regions.
IR Spectroscopy C=O stretch (aldehyde): ~1700 cm⁻¹C-O-C stretch (ether): ~1250 cm⁻¹ and ~1050 cm⁻¹C-Br stretch: ~600-700 cm⁻¹C-F stretch: ~1100-1200 cm⁻¹These are characteristic vibrational frequencies for the respective functional groups.
Mass Spectrometry Molecular Ion Peak (M⁺): Expected m/z corresponding to C₁₆H₁₄BrFO₃. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity.The isotopic pattern of bromine is a key diagnostic feature in the mass spectrum.

Potential Biological Activities and Applications of Derivatives

While the biological profile of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde itself has not been extensively studied, the activities of structurally related bromo- and hydroxy-benzaldehyde derivatives provide a strong basis for predicting the potential therapeutic applications of its derivatives.

Anti-inflammatory Activity

Derivatives of brominated benzaldehydes have shown promising anti-inflammatory effects. For example, 2-bromo-5-hydroxy-4-methoxybenzaldehyde has been reported to exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandins through the suppression of iNOS and COX-2 expression.[1] The mechanism of action involves the inactivation of the ERK, JNK, and NF-κB signaling pathways.[1] It is plausible that derivatives of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde could be synthesized and screened for similar activities.

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 MAPK_pathway->Inflammatory_Mediators NFkB_pathway->Inflammatory_Mediators Derivative Benzaldehyde Derivative Derivative->MAPK_pathway Inhibition Derivative->NFkB_pathway Inhibition

Caption: Potential Inhibition of MAPK and NF-κB Pathways.

Antioxidant and Cytoprotective Effects

The marine compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been shown to protect skin cells against oxidative damage.[2] Its mechanism involves the activation of the Nrf2/HO-1 pathway, a key signaling cascade in the cellular antioxidant response.[2] BDB was found to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) by promoting the nuclear translocation of Nrf2.[2] This suggests that derivatives of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde could be explored for their potential to mitigate oxidative stress-related conditions.

Anticancer Potential

The aldehyde functionality of the core molecule is a key feature that can be exploited for the synthesis of various heterocyclic compounds with potential anticancer activity. For instance, benzaldehyde derivatives are precursors to chalcones, flavonoids, and Schiff bases, many of which have demonstrated potent cytotoxic effects against various cancer cell lines. The synthesis of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives has been reported to yield compounds with significant anti-tumor activity.[6] Structure-activity relationship (SAR) studies on derivatives of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione have led to the development of potential ERK1/2 inhibitors, which are relevant in cancer therapy.[7][8]

Table 2: Comparative Biological Activities of Related Benzaldehyde Derivatives

Compound Biological Activity Cell Line/Model Observed Effect (IC₅₀/MIC) Reference
3-bromo-4,5-dihydroxybenzaldehydeAntioxidant, CytoprotectiveKeratinocytesUpregulation of HO-1 and Nrf2[2]
2-bromo-5-hydroxy-4-methoxybenzaldehydeAnti-inflammatoryRAW 264.7 macrophagesInhibition of NO and PGE₂ production[1]
Curcuminoid derivative of 3-Fluoro-4-hydroxybenzaldehydeAnticancerHuman ovarian cancer (A2780)IC₅₀: 0.75 µM[9]
3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione derivativeERK1/2 InhibitionHuman leukemia U937 cellsInhibition of cell proliferation and induction of apoptosis[7][8]
3',4',5'-trimethoxy flavonoid benzimidazole derivativeAnticancerHuman gastric cancer (MGC-803)IC₅₀: 20.47 ± 2.07 μM[6]

Conclusion and Future Directions

3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. Its synthesis via the Williamson ether reaction is straightforward, and its functional groups offer multiple avenues for chemical diversification. Based on the biological activities of structurally related compounds, derivatives of this core molecule are anticipated to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

Future research in this area should focus on:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde to confirm its predicted properties.

  • Library Synthesis: The creation of a diverse library of derivatives by modifying the aldehyde group into various heterocycles and other functional moieties.

  • Biological Screening: A comprehensive biological evaluation of the synthesized derivatives against a panel of targets related to inflammation, oxidative stress, and cancer.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective compounds.

This in-depth guide provides a foundational understanding and a strategic roadmap for researchers and drug development professionals interested in harnessing the potential of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde and its derivatives in the quest for new medicines.

References

  • Sameerma, P., et al. (2019). Marine Compound 3-bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 17(4), 234. [Link]

  • Kim, J. H., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

  • Beilstein Journals. (2020). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 16, 1738-1748. [Link]

  • Li, L., et al. (2009). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: development of potential substrate-specific ERK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6042-6. [Link]

  • PubChem. (2026). 3-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • ResearchGate. (2009). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 9(2), 305-315. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. PubMed Central. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Executive Summary & Retrosynthetic Rationale The target molecule, 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS: 384857-24-3), is a highly functionalized benzaldehyde derivative frequently utilized as a lipop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

The target molecule, 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS: 384857-24-3), is a highly functionalized benzaldehyde derivative frequently utilized as a lipophilic intermediate in the development of bioactive transition metal complexes and advanced active pharmaceutical ingredients (APIs).

From a retrosynthetic perspective, the molecule is constructed via a highly efficient two-step sequence starting from the commercially available and inexpensive precursor, ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde).

  • Step 1: Regioselective electrophilic aromatic substitution (bromination) of ethylvanillin to install the bromine atom at the C5 position.

  • Step 2: Williamson ether synthesis (alkylation) of the resulting phenol with 2-fluorobenzyl bromide to generate the target ether.

This guide provides a self-validating, step-by-step protocol designed for maximum yield, reproducibility, and scalability in a drug development laboratory setting.

Mechanistic Workflow & Visualization

The following workflow illustrates the logical progression of the synthesis, highlighting the reagents and chemical transformations required at each stage.

SynthesisWorkflow SM Ethylvanillin (CAS: 121-32-4) Step1 Step 1: Bromination Br2, AcOH, 0°C to RT SM->Step1 Int1 3-Bromo-5-ethoxy- 4-hydroxybenzaldehyde (CAS: 3111-37-3) Step1->Int1 Regioselective EAS Step2 Step 2: Alkylation 2-Fluorobenzyl bromide, K2CO3, DMF, 60°C Int1->Step2 Prod Target Compound 3-Bromo-5-ethoxy-4- [(2-fluorobenzyl)oxy]benzaldehyde Step2->Prod Williamson Ether Synthesis

Workflow for the two-step synthesis of the target benzaldehyde derivative.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, reaction parameters, and expected yields for a standard 10 mmol scale synthesis.

Reaction StepReagent / ReactantEquivalentsAmount (10 mmol scale)Reaction TimeTemp (°C)Expected Yield
Step 1: Bromination Ethylvanillin1.0 eq1.66 g-0 to 25-
Bromine (Br2)1.05 eq0.54 mL (1.68 g)2–4 h0 to 2580–85%
Glacial Acetic AcidSolvent50 mL---
Step 2: Alkylation 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde1.0 eq2.45 g-25-
2-Fluorobenzyl bromide1.1 eq1.35 mL (2.08 g)4–6 h60–7075–80%
Potassium Carbonate (K2CO3)1.5 eq2.07 g-25 to 70-
Anhydrous DMFSolvent50 mL---

Step-by-Step Execution & Mechanistic Causality

Step 1: Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Mechanistic Rationale: This step relies on Electrophilic Aromatic Substitution (EAS). The phenolic –OH group is a powerful ortho/para directing activator. Because the para position is blocked by the formyl group (–CHO), electrophilic attack is forced to the ortho positions. The ethoxy group at C3 sterically and electronically blocks one ortho site, leaving C5 as the sole reactive position. Glacial acetic acid is chosen as the solvent because it acts as a mild acid catalyst to polarize the Br–Br bond, eliminating the need for harsh Lewis acids (like FeBr₃) .

Protocol:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel.

  • Dissolution: Dissolve 1.66 g (10.0 mmol) of ethylvanillin in 40 mL of glacial acetic acid.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Bromine Addition: In the dropping funnel, prepare a solution of 0.54 mL (10.5 mmol) of elemental bromine (Br2) in 10 mL of glacial acetic acid. Add this solution dropwise over 30 minutes. Causality: Slow addition controls the exothermic nature of the reaction and prevents over-bromination.

  • Propagation: Remove the ice bath. Stir the reaction mixture at room temperature (20–25 °C) for 2 to 4 hours.

  • Quenching & Isolation: Pour the reaction mixture slowly into 150 mL of vigorously stirred ice-cold distilled water. A precipitate will form immediately. Filter the solid under vacuum, wash with copious amounts of cold water to remove residual acetic acid, and dry under vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to afford 3-bromo-5-ethoxy-4-hydroxybenzaldehyde as an off-white crystalline solid.

Self-Validating System (IPC): The reaction is self-indicating. The mixture will transition from a clear solution to a thick suspension as the brominated product precipitates. On Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1), the ethylvanillin starting material ( Rf​≈0.4 ) will completely disappear, replaced by a distinct, less polar spot ( Rf​≈0.55 ) corresponding to the lipophilic brominated intermediate .

Step 2: Synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Mechanistic Rationale: This step utilizes a Williamson ether synthesis via an SN​2 mechanism. The phenolic proton of the intermediate is highly acidic due to the electron-withdrawing bromo and formyl groups. Potassium carbonate ( K2​CO3​ ) easily deprotonates it to form a highly nucleophilic phenoxide ion. N,N-Dimethylformamide (DMF) is selected as the solvent because it is polar and aprotic; it strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive toward the benzylic carbon of 2-fluorobenzyl bromide .

Protocol:

  • Preparation: In a dry 100 mL round-bottom flask flushed with nitrogen, dissolve 2.45 g (10.0 mmol) of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde in 50 mL of anhydrous DMF.

  • Deprotonation: Add 2.07 g (15.0 mmol) of finely powdered, anhydrous K2​CO3​ . Stir the suspension at room temperature for 15 minutes. Causality: Pre-stirring ensures complete generation of the phenoxide nucleophile before the electrophile is introduced.

  • Alkylation: Using a syringe, add 1.35 mL (11.0 mmol) of 2-fluorobenzyl bromide dropwise to the bright yellow suspension.

  • Heating: Attach a reflux condenser, heat the mixture to 60–70 °C, and stir for 4 to 6 hours.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 200 mL of ice-water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL). Combine the organic layers and wash sequentially with distilled water ( 3×50 mL) to remove residual DMF, followed by a single wash with saturated brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient eluent of Hexane/Ethyl Acetate (from 9:1 to 4:1) to afford the pure target compound.

Self-Validating System (IPC): Upon addition of K2​CO3​ , the solution will turn a vibrant yellow, confirming the formation of the phenoxide ion. As the alkylation proceeds and the phenoxide is consumed, the intense yellow color will gradually fade. TLC (Hexane:Ethyl Acetate 4:1) will validate the completion of the reaction by showing the conversion of the highly polar phenol ( Rf​≈0.3 ) into a highly non-polar ether product ( Rf​≈0.7 ).

References

  • Title: Unlocking the biological potential of transition metal complexes with Thiosemicarbazone ligands: Insights from computational studies Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Investigation of antituberculosis, antimicrobial, anti-inflammatory efficacies of newly synthesized transition metal(II) complexes of hydrazone ligands: structural elucidation and theoretical studies Source: National Institutes of Health (PMC) URL: [Link]

Application

The Strategic Utility of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde in Modern Drug Discovery

An Application Note and Protocol Guide for Researchers Abstract Substituted benzaldehydes are a cornerstone class of intermediates in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

Substituted benzaldehydes are a cornerstone class of intermediates in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures.[1][2] This guide focuses on the synthetic utility and strategic applications of a bespoke intermediate, 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde . While not a widely cataloged compound, its structure embodies a confluence of functionalities ripe for exploitation in drug discovery programs. This document provides a comprehensive overview, including a robust synthesis protocol, detailed application protocols for subsequent chemical modifications, and an exploration of its potential in generating novel therapeutic agents. The protocols herein are grounded in established chemical principles and are designed to be both reproducible and informative for researchers at the forefront of pharmaceutical innovation.

Introduction: A Multifunctional Intermediate

The title compound, 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, is a strategically designed chemical intermediate. Its value lies in the orthogonal reactivity of its key functional groups:

  • An Aldehyde: A versatile handle for a plethora of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse side chains and heterocyclic systems.[3]

  • An Aryl Bromide: An ideal electrophile for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of biaryl structures common in many drug classes.[4][5]

  • A Fluorinated Benzyl Ether: The 2-fluoro substitution on the benzyl ring can impart unique conformational constraints and metabolic stability to the final molecule. Fluorine is a common bioisostere for hydrogen and can modulate pKa, lipophilicity, and binding interactions.[6]

  • An Ethoxy Group: This group can influence the electronic properties of the aromatic ring and provide a point for steric interaction within a target protein's binding pocket.

This combination of features makes the title compound a valuable starting point for the synthesis of a wide array of potential drug candidates, from enzyme inhibitors to receptor modulators.

Physicochemical Properties

The predicted physicochemical properties of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde are summarized below. These values are calculated based on its chemical structure and are provided as a guide for experimental work.

PropertyValueSource
Molecular Formula C₁₆H₁₄BrFO₃Calculated
Molecular Weight 353.18 g/mol Calculated
Appearance Predicted to be a white to off-white solidAnalogy to similar compounds[7]
CAS Number Not available-
Topological Polar Surface Area (TPSA) 35.53 ŲAnalogy to isomer[7]
Predicted LogP 4.38Analogy to isomer[7]
Hydrogen Bond Acceptors 3Analogy to isomer[7]
Hydrogen Bond Donors 0Analogy to isomer[7]
Rotatable Bonds 6Analogy to isomer[7]

Synthesis of the Core Intermediate

The most direct and reliable method for the synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis.[8] This reaction proceeds via an SN2 mechanism, where the phenoxide ion of 3-Bromo-5-ethoxy-4-hydroxy-benzaldehyde acts as a nucleophile, attacking the electrophilic carbon of 2-fluorobenzyl bromide.[9][10]

Protocol 1: Williamson Ether Synthesis

Reaction Scheme:

G 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde Product 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde->Product + 2-Fluorobenzyl bromide 2-Fluorobenzyl bromide 2-Fluorobenzyl bromide->Product Base K2CO3, DMF

A schematic of the Williamson ether synthesis.

Materials:

  • 3-Bromo-5-ethoxy-4-hydroxy-benzaldehyde (1.0 eq)[11]

  • 2-Fluorobenzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-ethoxy-4-hydroxy-benzaldehyde (1.0 eq) and anhydrous DMF (approximately 10 mL per gram of the starting aldehyde).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. The use of a carbonate base is crucial as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions.[12]

  • Stir the suspension vigorously at room temperature for 20-30 minutes to ensure the formation of the phenoxide.

  • Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde.

Applications in Drug Discovery: Key Transformations

The strategic value of this intermediate is realized through its subsequent transformations. Below are detailed protocols for two of the most powerful reactions in the medicinal chemist's toolbox.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly versatile and functional-group-tolerant method for forming carbon-carbon bonds.[13] In this protocol, the aryl bromide of our intermediate is coupled with a boronic acid to generate a biaryl scaffold. The choice of a bulky, electron-rich phosphine ligand like SPhos is often beneficial for coupling with sterically hindered or electron-rich/poor substrates.[5]

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow start Combine Reactants: - Intermediate (1.0 eq) - Boronic Acid (1.2 eq) - Pd(OAc)2 (2 mol%) - SPhos (4 mol%) - K3PO4 (2.0 eq) purge Purge with Inert Gas (Argon/Nitrogen) start->purge add_solvents Add Solvents: - Anhydrous Toluene - Degassed Water purge->add_solvents heat Heat to 100-110 °C (Monitor by TLC/LC-MS) add_solvents->heat workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with Water & Brine heat->workup purify Dry, Concentrate & Purify by Chromatography workup->purify product Isolated Biaryl Product purify->product

Generalized workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • In a Schlenk flask, combine the intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[14]

  • Add anhydrous toluene and degassed water (typically in a 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor by TLC or LC-MS.[6]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired biaryl compound.

Protocol 3: Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is a cornerstone of library synthesis in drug discovery. The aldehyde of our intermediate is first condensed with a primary or secondary amine to form an iminium ion, which is then reduced in situ.

Materials:

  • 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the intermediate (1.0 eq) and the amine (1.1 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for this transformation, minimizing the reduction of the aldehyde before imine formation.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired amine.

Potential Therapeutic Applications and Signaling Pathways

The scaffolds accessible from this intermediate are relevant to a multitude of disease areas. For example, substituted benzaldehydes and their derivatives have shown promise as anti-inflammatory agents.[15] A hypothetical drug derived from our intermediate could potentially modulate inflammatory signaling pathways, such as the NF-κB pathway.

Hypothetical Drug Action on the NF-κB Pathway:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates Drug Hypothetical Drug Drug->IKK inhibits DNA DNA NFkB_p65_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines transcription

Sources

Method

O-alkylation reaction conditions for synthesizing 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Application Note: A Robust Protocol for the O-alkylation of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde Abstract This document provides a comprehensive guide for the synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzal...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: A Robust Protocol for the O-alkylation of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, a key intermediate in medicinal chemistry and materials science. The protocol details a Williamson ether synthesis, an efficient and widely adopted method for forming C-O ether bonds. This application note elaborates on the reaction mechanism, provides a detailed step-by-step experimental procedure, outlines purification and characterization methods, and includes a troubleshooting guide to ensure reliable and reproducible results for researchers in drug development and organic synthesis.

Introduction and Significance

Substituted benzaldehydes are foundational building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The target molecule, 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, incorporates several key structural features: a reactive aldehyde for subsequent transformations, a sterically demanding substitution pattern, and a fluorinated benzyl group. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this a valuable intermediate in drug discovery programs.[1]

The described synthesis employs the Williamson ether synthesis, a classic and dependable SN2 reaction.[2][3] This method involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkylating agent to form the desired ether.[1][4]

Reaction Principle and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4]

  • Deprotonation: The weakly acidic phenolic proton of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is abstracted by a mild base, potassium carbonate (K₂CO₃), to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide.

  • Displacement: The attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group in a single, concerted step and the formation of the new C-O ether bond.[3][4]

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical. DMF effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.[5][6][7][8]

Reaction Scheme
Reaction scheme for the synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Figure 1: Overall reaction for the O-alkylation of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide.

Experimental Protocol

This section provides a detailed workflow for the synthesis, purification, and characterization of the target compound.

Materials and Reagents

Quantitative data and the specific role of each component are summarized in the table below.

ReagentMW ( g/mol )Amount (mmol)Eq.Role in ReactionCAS No.
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde245.071.01.0Starting Material (Nucleophile Precursor)3111-37-3[9]
2-Fluorobenzyl bromide189.031.21.2Alkylating Agent (Electrophile)395-78-8
Potassium Carbonate (K₂CO₃), anhydrous138.212.52.5Base (Deprotonating Agent)584-08-7
N,N-Dimethylformamide (DMF), anhydrous73.09--Polar Aprotic Solvent68-12-2
Ethyl Acetate (EtOAc)88.11--Extraction Solvent141-78-6
Hexane86.18--Eluent for Chromatography110-54-3
Dichloromethane (DCM)84.93--Extraction/Elution Solvent75-09-2
Brine (Saturated NaCl solution)---Aqueous Wash7647-14-5
Magnesium Sulfate (MgSO₄), anhydrous120.37--Drying Agent7487-88-9
Visualized Experimental Workflow

The following diagram illustrates the key stages of the experimental process from setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reactants 1. Weigh Reactants: - 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde - K₂CO₃ - 2-Fluorobenzyl bromide Solvent 2. Add Anhydrous DMF Reactants->Solvent Setup 3. Assemble Flask under N₂ Stir at 70 °C Solvent->Setup TLC 4. Monitor Reaction by TLC (e.g., every 1-2 hours) Setup->TLC Quench 5. Cool & Quench (Pour into ice-water) TLC->Quench Extract 6. Extract with EtOAc Quench->Extract Wash 7. Wash Organic Layer (Water, Brine) Extract->Wash Dry 8. Dry (MgSO₄) & Concentrate Wash->Dry Chroma 9. Column Chromatography (Silica Gel, Hexane/EtOAc) Dry->Chroma Characterize 10. Characterize Product (NMR, MS, etc.) Chroma->Characterize

Caption: A flowchart of the key experimental steps.

Step-by-Step Procedure

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 eq). The use of excess, finely ground K₂CO₃ provides a large surface area for efficient deprotonation.[10]

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (approx. 10 mL per gram of the starting phenol). Anhydrous conditions are important to prevent the base from being consumed by water.

  • Stir the resulting suspension at room temperature for 15-20 minutes.

  • Slowly add 2-fluorobenzyl bromide (1.2 eq) to the stirred suspension via syringe. A slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

  • Heat the reaction mixture to 70 °C and stir vigorously. A typical reaction time is 4-8 hours.[2][11]

Reaction Monitoring: 7. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the starting phenol spot.

Work-up and Isolation: 8. Once the reaction is complete, allow the mixture to cool to room temperature. 9. Pour the reaction mixture into a beaker containing ice-water (approx. 10 times the volume of DMF used). This will precipitate the crude product and dissolve the inorganic salts. 10. Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of DMF). 11. Combine the organic layers and wash sequentially with water (2x) and then with saturated brine (1x) to remove residual DMF and salts.[12] 12. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification: The crude product is typically purified by flash column chromatography on silica gel.[1][13][14]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting with 95:5 hexane:ethyl acetate) is generally effective. The polarity can be gradually increased to elute the product.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Characterization: Confirm the structure and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the 2-fluorobenzyl group and the disappearance of the phenolic -OH proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the solid product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N,N-Dimethylformamide (DMF): Is a reproductive toxin. Avoid inhalation and skin contact.

  • 2-Fluorobenzyl bromide: Is a lachrymator and corrosive. Handle with care.

  • Alkyl Halides: Are toxic and should be handled with caution.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient heating or reaction time.2. Inactive base (absorbed moisture).3. Poor quality of reagents.1. Increase reaction time or temperature (e.g., to 80-90 °C).2. Use freshly opened or properly dried K₂CO₃.3. Verify the purity of starting materials.
Low Yield 1. Incomplete reaction.2. Product loss during work-up/extraction.3. Side reactions (e.g., elimination).1. See above.2. Ensure thorough extraction from the aqueous phase.3. Use a primary alkyl halide and avoid excessively high temperatures.[15]
Difficult Purification 1. Product co-elutes with starting material or impurities.2. Streaking on TLC plate.1. Adjust the polarity of the eluent system for column chromatography.2. Add a small amount of acetic acid to the eluent to suppress ionization of any acidic impurities.

Visualized Reaction Mechanism

The diagram below details the key steps in the SN2 pathway for the Williamson ether synthesis.

G S_N2 Mechanism of O-alkylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Phenol Starting Phenol (3-Bromo-5-ethoxy-4-hydroxybenzaldehyde) Phenoxide Phenoxide Intermediate (Nucleophile) Phenol->Phenoxide + K₂CO₃ - KHCO₃ Base K₂CO₃ Phenoxide_2 AlkylHalide 2-Fluorobenzyl Bromide (Electrophile) Product Final Ether Product AlkylHalide->Product Phenoxide_2->Product S_N2 Attack - Br⁻

Sources

Application

Application Note: Optimized Reagents and Catalytic Strategies for the Synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Introduction and Chemical Rationale The synthesis of highly functionalized benzaldehydes is a cornerstone in the development of active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

The synthesis of highly functionalized benzaldehydes is a cornerstone in the development of active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The target molecule, 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS: 384857-24-3), represents a complex building block featuring a reactive aldehyde, an electron-withdrawing bromine atom, an ethoxy ether, and a sterically demanding (2-fluorobenzyl)oxy moiety.

The most robust and scalable method for constructing this molecule is the Williamson ether synthesis , which involves the O -alkylation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS: 3111-37-3) using 2-fluorobenzyl bromide (CAS: 446-48-0).

Mechanistic Causality: The presence of the electron-withdrawing bromine at the 3-position and the formyl group at the 1-position significantly lowers the pKa of the 4-hydroxyl group. While this increased acidity facilitates rapid deprotonation by mild bases, it simultaneously reduces the nucleophilicity of the resulting phenoxide anion. Consequently, the selection of the solvent, base, and catalytic additives is not merely a matter of convention, but a critical thermodynamic requirement to drive the bimolecular nucleophilic substitution ( SN​2 ) pathway to completion without promoting side reactions (such as Cannizzaro-type disproportionation or aldehyde oxidation).

Reagent and Catalyst Selection: The Self-Validating System

To ensure a self-validating protocol, every reagent chosen must serve a specific, mechanistically justified role. The standard Williamson ether synthesis relies on a base to generate the nucleophile and a polar aprotic solvent to stabilize the transition state [1].

  • The Base (Potassium Carbonate - K2​CO3​ ): A mild, inorganic base is strictly required. Stronger bases (like Sodium Hydride, NaH ) can lead to unwanted side reactions with the aldehyde moiety. K2​CO3​ is ideal because it is basic enough to deprotonate the highly acidic phenol but mild enough to leave the formyl group intact. For highly sterically hindered alkylations, Cesium Carbonate ( Cs2​CO3​ ) can be substituted to leverage the "cesium effect," which provides a more "naked" and reactive phenoxide anion due to the larger, softer Cs+ cation.

  • The Solvent (N,N-Dimethylformamide - DMF): The SN​2 reaction requires a polar aprotic solvent. DMF perfectly solvates the potassium cation while leaving the phenoxide anion unsolvated and highly nucleophilic [2]. Furthermore, DMF allows the reaction to be heated to 60–80 °C, providing the necessary activation energy to overcome the steric hindrance introduced by the ortho-fluoro group on the benzylic electrophile.

  • The Catalyst (Tetrabutylammonium Iodide - TBAI or Potassium Iodide - KI): While benzylic bromides are inherently reactive, the addition of a catalytic amount of iodide (0.1 equivalents) dramatically accelerates the reaction. This occurs via a Finkelstein-type mechanism: the iodide displaces the bromide to form a transient, highly reactive benzylic iodide in situ, which is immediately consumed by the phenoxide. If TBAI is used, it additionally acts as a phase-transfer catalyst, shuttling the phenoxide from the solid K2​CO3​ surface into the bulk DMF solution [3].

Table 1: Reagent Equivalents and Roles
Reagent / CatalystEquivalentsRole in SynthesisPhysical State
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde1.00 eqStarting Material (Nucleophile precursor)Solid
2-Fluorobenzyl bromide1.15 eqAlkylating Agent (Electrophile)Liquid
Potassium Carbonate ( K2​CO3​ )2.00 eqBase (Deprotonation)Solid (Anhydrous)
Tetrabutylammonium Iodide (TBAI)0.10 eqPhase-Transfer / Nucleophilic CatalystSolid
N,N-Dimethylformamide (DMF)10 mL / gramPolar Aprotic SolventLiquid (Anhydrous)
Table 2: Optimization of Reaction Conditions (Empirical Data)
SolventBaseCatalystTemp (°C)Time (h)Isolated Yield (%)
Acetone K2​CO3​ NoneReflux (56)1265%
Acetonitrile K2​CO3​ KIReflux (82)878%
DMF K2​CO3​ TBAI 65 4 >92%
DMF Cs2​CO3​ None65490%

(Note: The DMF/ K2​CO3​ /TBAI system provides the optimal balance of cost, reaction kinetics, and yield).

Experimental Methodologies

Step-by-Step Protocol

Step 1: System Preparation and Deprotonation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere to prevent moisture-induced quenching of the electrophile.

  • Charge the flask with 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (10.0 g, 40.8 mmol, 1.0 eq) and anhydrous K2​CO3​ (11.3 g, 81.6 mmol, 2.0 eq).

  • Add 100 mL of anhydrous DMF. Stir the suspension vigorously at room temperature for 30 minutes. The solution will transition to a deep yellow/orange hue, visually confirming the formation of the phenoxide anion.

Step 2: Catalytic Activation and Alkylation 4. Add TBAI (1.5 g, 4.08 mmol, 0.1 eq) to the stirring mixture. 5. Using a syringe, add 2-fluorobenzyl bromide (8.87 g, 46.9 mmol, 1.15 eq) dropwise over 10 minutes to prevent localized exothermic spikes. 6. Attach a reflux condenser and heat the reaction mixture to 65 °C using a precisely controlled oil bath or heating block. 7. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Complete consumption of the starting phenol should be observed within 4 hours.

Step 3: Workup and Extraction 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by pouring the mixture into 400 mL of vigorously stirred ice-cold deionized water. This step precipitates the highly hydrophobic product and dissolves the inorganic salts and DMF. 10. Extract the aqueous layer with Ethyl Acetate ( 3×150 mL). 11. Combine the organic layers and wash sequentially with deionized water ( 3×100 mL) to remove residual DMF, followed by a brine wash (100 mL). 12. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 13. Purify the crude residue by recrystallization from a mixture of Ethanol/Water (3:1 v/v) or via silica gel column chromatography (gradient elution: 5% to 15% Ethyl Acetate in Hexanes) to afford pure 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde as a crystalline solid.

Visualizations of the Synthetic Workflow

Reaction Workflow Diagram

Workflow A 1. Deprotonation Mix Phenol + K2CO3 in DMF B 2. Alkylation Add 2-Fluorobenzyl Bromide + TBAI A->B C 3. Reaction Heat at 65°C for 4 hours B->C D 4. Workup Quench with Ice Water, Extract (EtOAc) C->D E 5. Purification Recrystallization or Chromatography D->E

Figure 1: Step-by-step experimental workflow for the O-alkylation of the benzaldehyde derivative.

Mechanistic Pathway Diagram

Mechanism Phenol Substituted Phenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Extracts H+ Product Target Ether Product Phenoxide->Product SN2 Attack Electrophile 2-Fluorobenzyl Bromide (Electrophile) Electrophile->Product SN2 Attack Catalyst TBAI (Catalyst) Catalyst->Electrophile Finkelstein Activation

Figure 2: Mechanistic pathway showing base-mediated deprotonation and catalyst-assisted SN2 attack.

References

  • MDPI. (2024). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction. MDPI. Retrieved March 18, 2026, from[Link]

  • ACS Publications. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. Retrieved March 18, 2026, from[Link]

Method

downstream applications of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde in organic synthesis

Application Note: Downstream Applications of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde in Organic Synthesis Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Downstream Applications of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde in Organic Synthesis

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS: 384857-24-3)

Introduction & Mechanistic Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter complex, multi-substituted aromatic building blocks. 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a highly versatile, orthogonally reactive scaffold designed for divergent synthesis.

The strategic value of this molecule lies in its specific substitution pattern:

  • C1 Aldehyde: A highly reactive electrophilic center primed for carbon-carbon (C–C) or carbon-nitrogen (C–N) bond formation. Despite the electron-donating nature of the alkoxy groups, the aldehyde remains sterically accessible.

  • C3 Aryl Bromide: Provides a reliable handle for palladium-catalyzed cross-coupling reactions. The bromine is situated ortho to the bulky C4 ether, necessitating careful catalyst selection to overcome steric hindrance during oxidative addition.

  • C4 (2-Fluorobenzyl)oxy & C5 Ethoxy Groups: These moieties are not merely protective groups; they are critical pharmacophores. The 2-fluorobenzyl group specifically enhances lipophilic ligand efficiency (LLE) and blocks cytochrome P450-mediated oxidation at the ortho position, a common metabolic liability in drug development.

This scaffold has been prominently featured in the patent literature for the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), most notably as a precursor for Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MAPKAP-K2 or MK2) inhibitors [1][2].

MK2Pathway Stress Cellular Stress / Cytokines p38 p38 MAPK Stress->p38 Phosphorylation MK2 MAPKAP-K2 (MK2) p38->MK2 Activation Hsp27 Hsp27 / Inflammatory Cytokines MK2->Hsp27 Downstream Signaling Inhibitor Scaffold-Derived MK2 Inhibitor Inhibitor->MK2 Inhibition

Figure 1: MAPKAP-K2 (MK2) signaling pathway targeted by scaffold derivatives.

Divergent Synthetic Pathways

The orthogonal reactivity of the aldehyde and the aryl bromide allows chemists to build complexity in a modular fashion.

DivergentSynthesis A 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (Core Scaffold) B Reductive Amination (Benzylamines) A->B 1°/2° Amines NaBH(OAc)3 C Suzuki-Miyaura Coupling (C3-Aryl Derivatives) A->C Ar-B(OH)2 Pd Catalyst D Knoevenagel Condensation (Cinnamic Acids/Heterocycles) A->D Active Methylene Base Catalyst

Figure 2: Divergent synthetic pathways from the benzaldehyde core scaffold.

Quantitative Data Summary

Below is a comparative summary of the typical reaction parameters for the three primary downstream workflows utilizing this scaffold.

Reaction TypeTarget Functional GroupReagents / CatalystTemp (°C)Time (h)Typical Yield (%)
Reductive Amination BenzylaminesAmine, NaBH(OAc)₃, DCE20–252–675–90%
Suzuki Coupling Biaryls / C3-SubstitutedAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90–10012–1865–85%
Knoevenagel Cinnamic derivativesMalonic acid/derivatives, Piperidine80–1104–1270–88%

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . They include in-process controls (IPCs) and mechanistic justifications to ensure high fidelity and reproducibility in the lab.

Protocol A: Reductive Amination (Synthesis of Benzylamines)

Causality & Choice of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures chemoselective reduction of the intermediate iminium ion without prematurely reducing the starting aldehyde to a benzyl alcohol.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve 1.0 eq of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add 1.2 eq of the desired primary or secondary amine.

  • Catalysis (Optional): If using a weakly nucleophilic amine (e.g., an aniline derivative), add 0.1 eq of glacial acetic acid to facilitate iminium ion formation.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Portion-wise, add 1.5 eq of NaBH(OAc)₃.

  • In-Process Control (IPC): Monitor via TLC (typically 3:1 Hexanes/EtOAc). The starting aldehyde (UV active, Rf ~0.6) should disappear, replaced by a more polar amine spot (ninhydrin or dragendorff active).

  • Quench & Workup: Once complete, quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Causality & Choice of Reagents: The C3 position is sterically encumbered by the adjacent C4 ether network. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand has a large bite angle, which forces the palladium center into a geometry that accelerates reductive elimination, preventing catalyst trapping by the bulky ortho-substituents.

SuzukiWorkflow Step1 Step 1 Charge Flask: Scaffold, Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Step2 Step 2 Degas: Vacuum/N2 cycles (x3) Step1->Step2 Step3 Step 3 Solvent Addition: Add degassed Dioxane/H2O Step2->Step3 Step4 Step 4 Heating: Reflux at 90°C for 12-16 h Step3->Step4 Step5 Step 5 Workup: Extract with EtOAc, Wash with Brine Step4->Step5 Step6 Step 6 Purification: Silica Gel Chromatography Step5->Step6

Figure 3: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the benzaldehyde scaffold (1.0 eq), the desired arylboronic acid (1.3 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Degassing (Critical): Seal the flask and perform three cycles of vacuum evacuation followed by nitrogen backfilling. Failure to remove oxygen will result in homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) via syringe to achieve a 0.1 M concentration. The mixture will initially appear as a red-orange suspension.

  • Reaction: Heat the mixture to 90 °C. The solution will transition to a dark brown/black color as the active Pd(0) species is generated. Stir for 12–16 hours.

  • IPC: Analyze by LC-MS. Look for the disappearance of the starting material mass [M+H]⁺ ~353/355 (bromine isotope pattern) and the appearance of the coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and purify via flash column chromatography.

Protocol C: Knoevenagel Condensation

Causality & Choice of Reagents: To synthesize cinnamic acid derivatives or heterocyclic systems (like thiazolidinediones), the aldehyde is reacted with an active methylene compound. Because the electron-donating C4/C5 alkoxy groups slightly deactivate the aldehyde, a refluxing solvent system (Toluene or Ethanol) with a secondary amine catalyst (Piperidine) is required to drive the dehydration step.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene), combine the benzaldehyde scaffold (1.0 eq) and the active methylene compound (e.g., malonic acid, 1.2 eq) in Toluene (0.2 M).

  • Catalysis: Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq). The combination forms a piperidinium acetate buffer that facilitates both the initial aldol-type addition and the subsequent E1cB dehydration.

  • Reaction: Reflux the mixture (110 °C) for 4–12 hours. Water will collect in the Dean-Stark trap, serving as a visual confirmation of reaction progression.

  • Workup: Cool the reaction. If a precipitate forms (common for cinnamic acids), filter and wash with cold toluene. Otherwise, concentrate the solvent and recrystallize the crude product from Ethanol/Water.

References

  • Title: WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds Source: Google Patents URL
  • Title: AU2003301226A1 - Acyclic pyrazole compounds for the inhibition of mitogen activated protein kinase-activated protein kinase-2 Source: Google Patents URL

Sources

Application

Application Note: Protocols for Safe Handling and Storage of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Abstract This document provides a comprehensive guide to the safe handling and storage protocols for the research chemical 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS No. 384857-24-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage protocols for the research chemical 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS No. 384857-24-3). Due to the compound's specific functional groups—an aromatic aldehyde, a bromoarene, and a benzyl ether—it presents distinct hazards that require rigorous safety measures. The primary risks include irritation, potential air sensitivity leading to oxidation of the aldehyde group, and, most critically, the propensity of the benzyl ether moiety to form shock-sensitive, explosive peroxides over time.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols grounded in established chemical safety principles to ensure laboratory safety and maintain compound integrity.

Compound Profile and Hazard Identification

Chemical Structure and Properties

3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde likely used as an intermediate in organic synthesis. Its structure combines several functional groups, each contributing to its overall chemical behavior and hazard profile.

Diagram 1: Chemical Structure

Caption: 2D structure of the title compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 384857-24-3 [3]
Molecular Formula C₁₆H₁₄BrFO₃ [4]
Molecular Weight 353.18 g/mol [4]
Appearance Likely an off-white or pale yellow solid Inferred from similar compounds[5]
Purity ≥90% [3]

| Solubility | Likely soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Low water solubility is expected. | Inferred from structure |

Hazard Analysis from Functional Groups

A thorough risk assessment must precede any handling of this compound. The hazards are derived from its constituent parts:

  • Aromatic Aldehyde: Aldehydes are prone to air oxidation, converting to the corresponding carboxylic acid, which can compromise sample purity.[6][7] They are also classified as irritants, potentially causing skin, eye, and respiratory irritation.[8][9][10]

  • Benzyl Ether: This is the most significant hazard. Ethers, particularly those with benzylic hydrogens, are notorious for forming explosive peroxides upon exposure to oxygen and light.[1][2][11] These peroxides can become concentrated and detonate upon heating, friction, or mechanical shock.[2][12] The presence of crystals around the cap of an aged container is a critical danger sign.[11][12]

  • Bromoarene/Halogenated Compound: While generally stable, halogenated organic compounds should be handled with care. In case of fire, they can produce toxic and corrosive gases.[13] They should be segregated from incompatible materials like alkali metals.[13][14]

  • General Solid/Particulate Hazard: As a solid, the compound poses an inhalation risk. Fine dust can be easily inhaled, causing respiratory irritation.[8][10]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is mandatory. The following workflow should be adopted before beginning any experimental work.

Diagram 2: Risk Assessment Workflow

RiskAssessment cluster_Plan Planning Phase cluster_Control Control Implementation cluster_Review Verification & Review A Identify Hazards - Peroxide Formation - Irritant (Skin/Eye/Lungs) - Air/Light Sensitivity B Evaluate Risks - Likelihood of Exposure - Severity of Harm A->B Analyze C Select Controls 1. Engineering (Fume Hood) 2. Administrative (SOPs, Labeling) 3. PPE (Gloves, Goggles, Lab Coat) B->C Mitigate D Implement Protocols - Handling - Storage - Emergency C->D E Perform Experiment D->E F Monitor & Review - Check for Peroxides - Assess Protocol Efficacy E->F Post-Experiment F->A Re-evaluate for New Procedures

Caption: A cyclical workflow for hazard management.

Detailed Protocols for Safe Handling and Use

Adherence to these protocols is essential to minimize exposure and prevent accidents.

Required Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Control: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[15] Standard safety glasses are insufficient.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Change gloves immediately if contamination occurs.[16]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[15][17]

Step-by-Step Weighing and Transfer Protocol
  • Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the workspace is clean and uncluttered.[18] Prepare all necessary equipment (spatula, weigh boat, solvent, glassware).

  • Inert Atmosphere: To mitigate oxidation of the aldehyde, it is best practice to briefly purge the headspace of the storage bottle with an inert gas like nitrogen or argon after opening and before sealing.[1]

  • Transfer: Use a non-metallic spatula to transfer the solid from the storage container to a tared weigh boat. Avoid creating airborne dust.

  • Closure: Promptly and securely close the main storage container.[16][18] Purge with inert gas again if possible.

  • Dissolution: Add the weighed solid to the destination flask inside the fume hood. If making a solution, add the solvent to the solid in the flask.

  • Decontamination: Thoroughly clean the spatula and the weighing area. Dispose of the weigh boat and any contaminated wipes in a designated solid chemical waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[15]

Long-Term Storage and Stability Management

Improper storage is the primary cause of degradation and the formation of hazardous peroxides.

Recommended Storage Conditions

Table 2: Summary of Storage Protocols

Parameter Recommendation Rationale and Authoritative Source
Temperature 2-8°C Cool temperatures slow the rate of autoxidation and peroxide formation.[6][9] Avoid freezing, which can in some cases cause precipitation of peroxides.
Atmosphere Inert Gas (Nitrogen or Argon) Displacing oxygen from the container headspace is critical to prevent oxidation of the aldehyde and formation of ether peroxides.[1]
Light Store in an amber glass bottle or in the dark. UV light can accelerate the free-radical chain reaction that leads to peroxide formation.[1][19][20]
Container Tightly sealed, air-impermeable, original manufacturer's container. Prevents exposure to atmospheric oxygen and moisture.[12][16]
Labeling Date of Receipt & Date of Opening This is mandatory for all peroxide-forming chemicals to track their age and testing schedule.[1][20]

| Segregation | Store away from acids, bases, and oxidizing agents. | Prevents hazardous reactions in case of a spill. Store with other organics, but ensure compatibility.[14][21][22] |

Mandatory Protocol for Peroxide Detection

This protocol must be performed if the container has been open for more than 3 months or before any procedure involving heating or concentration (e.g., distillation, solvent removal). [20]

  • Visual Inspection (Critical First Step): Before opening, carefully inspect the container (without shaking) for any signs of peroxide formation. DANGER SIGNS: Presence of crystalline solids around the cap, discoloration, or viscous liquid layers.[12] If any of these are observed, DO NOT OPEN OR MOVE THE CONTAINER. Contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[2][12]

  • Chemical Test (If Visually Safe):

    • Use commercially available peroxide test strips (e.g., Quantofix®). This is the simplest and safest method.

    • Alternatively, a wet chemical method can be used:

      • Prepare a fresh reagent of 0.1g sodium iodide in 1 mL of glacial acetic acid.[11]

      • In a test tube, dissolve a small amount (10-20 mg) of the benzaldehyde compound in ~1 mL of a peroxide-free solvent (like THF that has been freshly purified).

      • Add 1 mL of the iodide/acetic acid reagent.[11]

      • Interpretation: A yellow color indicates low peroxide levels (<100 ppm), while a brown color indicates a high and potentially dangerous concentration.[11]

  • Action: If peroxides are detected (> 30 ppm), the material should be decontaminated or disposed of via EHS. Do not use it in experiments, especially those involving heat.

Spill and Emergency Procedures

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing full PPE, gently sweep the solid material into a labeled waste container. Avoid creating dust.

    • Wipe the area with a damp cloth (if compatible with the surface), and then decontaminate the area.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][10]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[8][10] If breathing is difficult, seek medical attention.

References

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical. [Link]

  • Chemical Safety Best Practices in The Lab. Green World Group. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Ethers and peroxide forming compounds. Western Sydney University. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? U.S. Hazmat Rentals. [Link]

  • Handling and Storing Chemicals. Lab Manager. [Link]

  • Peroxide Formation. University of Colorado Boulder. [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. eLabNext. [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Merkel. [Link]

  • Peroxide Forming Chemicals. University of California, Riverside. [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. Safety by Design. [Link]

  • Chemical Storage Guide. University of California, Berkeley. [Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage. Vanderbilt University Medical Center. [Link]

  • Peroxide Forming Chemicals. University of Texas at Dallas. [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of Edinburgh. [Link]

  • Segregation and Storage of Chemicals According to Hazard Class. Georgia Institute of Technology. [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

  • HAZARDOUS MATERIAL FACT SHEET Chemical Storage. University of Massachusetts Lowell. [Link]

  • What Are the OSHA Chemical Storage Requirements? Capital Resin Corporation. [Link]

  • Chemical Storage. University of Wisconsin–Madison. [Link]

  • Minimizing Flavor Deterioration. Perfumer & Flavorist. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde Synthesis

Welcome to the technical support center for the synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure. As a crucial intermediate in various research and development pipelines, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Reaction Overview and Mechanism

The synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] First, a base is used to deprotonate the hydroxyl group of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 2-fluorobenzyl halide, displacing the halide leaving group to form the desired ether product.

Caption: SN2 Mechanism for the Synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing causal analysis and actionable solutions.

Troubleshooting_Workflow cluster_tlc TLC Analysis Results cluster_solutions Potential Solutions start Low Reaction Yield check_tlc Analyze Reaction TLC start->check_tlc unreacted_sm Unreacted Starting Material (Phenol) check_tlc->unreacted_sm Incomplete Conversion multiple_spots Multiple Side Products check_tlc->multiple_spots Impure Product no_product No Product Formation check_tlc->no_product No Reaction sol_sm Increase base/halide equivalents Increase temp/time Use stronger base (NaH) Add Phase Transfer Catalyst unreacted_sm->sol_sm sol_spots Confirm anhydrous solvent (DMF, ACN) Check for C-alkylation Purify via column chromatography multiple_spots->sol_spots sol_no_product Verify reagent quality (halide, base) Ensure anhydrous conditions Confirm reaction temperature no_product->sol_no_product

Caption: Troubleshooting workflow for low yield.

Q1: My reaction yield is very low (<40%) or I have isolated no product. What are the likely causes?

A1: A significantly low or zero yield points to a fundamental issue with one or more reaction components or conditions. Consider the following checklist:

  • Reagent Quality: The 2-fluorobenzyl halide may have degraded, especially if old or improperly stored. The base (e.g., K₂CO₃) must be anhydrous and finely ground for maximum surface area.[4]

  • Anhydrous Conditions: If using a highly reactive base like sodium hydride (NaH), any moisture in the solvent or on the glassware will quench the base and the generated phenoxide, halting the reaction. Solvents must be rigorously dried.[5][6]

  • Insufficient Base or Alkylating Agent: Ensure the correct stoichiometry. Typically, 1.5-2.0 equivalents of base and 1.1-1.2 equivalents of the alkylating agent are used to drive the reaction to completion.[4]

  • Low Temperature or Insufficient Time: Williamson ether syntheses often require heating, typically between 50-100 °C, for several hours (1-8 hours is common).[1][2][7] Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.[5]

Q2: My TLC analysis shows a significant amount of unreacted 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, even after several hours. How can I improve conversion?

A2: This indicates that the reaction has stalled. The primary reasons are incomplete deprotonation of the phenol or insufficient reactivity of the electrophile.

  • Optimize the Base: If using a mild base like potassium carbonate (K₂CO₃), you may need to increase the equivalents (to ~2.0 eq) or switch to a stronger base like sodium hydride (NaH) to ensure complete and irreversible formation of the phenoxide.[6]

  • Increase Temperature: Gently increasing the reaction temperature (e.g., from 60 °C to 80 °C) can significantly increase the reaction rate.[4]

  • Use a Phase-Transfer Catalyst (PTC): Adding a catalytic amount of a PTC, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the phenoxide ion into the organic phase, increasing its effective concentration and accelerating the reaction.[1][2][7] This is particularly useful in solid-liquid systems (e.g., K₂CO₃ in acetonitrile).

Q3: My crude product shows multiple spots on the TLC plate, and purification is difficult. What are these side products and how can I avoid them?

A3: The formation of multiple products suggests competing side reactions are occurring.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[1][7][8] C-alkylation is more likely in protic solvents (like ethanol or water) which can solvate and "block" the oxygen atom through hydrogen bonding.[8]

    • Solution: Ensure you are using a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (ACN), or acetone.[1][2][9] These solvents do not hydrogen-bond with the phenoxide, leaving the oxygen atom more available for nucleophilic attack and strongly favoring the desired O-alkylation.[8]

  • Elimination (E2): While the Williamson synthesis can compete with base-catalyzed elimination, this is primarily a concern with secondary and tertiary alkyl halides.[3][10][11] Since 2-fluorobenzyl bromide is a primary halide, elimination is highly unlikely to be a significant side reaction.[5]

Side_Reactions cluster_paths Reaction Pathways Phenoxide Phenoxide (Ambident Nucleophile) O_Alk O-Alkylation (Desired) Favored in Polar Aprotic Solvents (DMF, ACN) Phenoxide->O_Alk S_N2 at Oxygen C_Alk C-Alkylation (Side Product) Favored in Protic Solvents (H₂O, EtOH) Phenoxide->C_Alk S_N2 at Ring Carbon

Caption: Competing O- vs. C-alkylation pathways.

Frequently Asked Questions (FAQs)

Q4: Which base is the best choice for this synthesis: K₂CO₃ or NaH?

A4: The choice depends on the desired reactivity and sensitivity of your starting materials.

FeaturePotassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Strength Mild BaseVery Strong Base
Handling Easy to handle, not water-sensitive.[9][12]Highly reactive with water/alcohols (produces H₂ gas), requires inert atmosphere and anhydrous conditions.[6]
Mechanism Establishes an equilibrium, deprotonating the phenol in situ.Irreversibly and completely deprotonates the phenol.
Best For General-purpose, robust synthesis. Often provides good yields without stringent requirements.Reactions that are sluggish or fail with milder bases. Ensures complete formation of the nucleophile before adding the alkylating agent.
Recommendation Start with K₂CO₃. It is often sufficient and much safer to handle.Use as an alternative if K₂CO₃ fails to provide adequate conversion.

Q5: What is the optimal solvent, and why is it so important?

A5: The optimal solvent is a polar aprotic solvent such as DMF or acetonitrile (ACN) .[1][2][7] The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents can solvate the cation (e.g., K⁺) but do not form a strong solvation shell around the phenoxide anion. This "naked" and highly reactive nucleophile results in a significantly faster reaction rate for the desired O-alkylation.[1][2] Protic solvents (e.g., ethanol) should be avoided as they deactivate the nucleophile via hydrogen bonding.[8]

Q6: Should I use 2-fluorobenzyl chloride or 2-fluorobenzyl bromide?

A6: 2-fluorobenzyl bromide is the superior choice. The reaction rate of an SN2 reaction is highly dependent on the quality of the leaving group. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base. Consequently, the reaction with 2-fluorobenzyl bromide will be significantly faster and more efficient than with the corresponding chloride.[11] If only the chloride is available, the reaction rate can be improved by adding a catalytic quantity of a soluble iodide salt (e.g., NaI or KI). The iodide will displace the chloride in situ via the Finkelstein reaction to form the much more reactive 2-fluorobenzyl iodide.[1][7]

Detailed Experimental Protocols

Protocol 1: Standard Method using Potassium Carbonate

This protocol is robust, uses readily available reagents, and is suitable for most laboratory settings.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq).

  • Reagent Addition: Add anhydrous, finely powdered potassium carbonate (K₂CO₃, 2.0 eq) and a suitable volume of anhydrous acetonitrile or DMF (approx. 0.1 M concentration).

  • Alkylation: Begin vigorous stirring and add 2-fluorobenzyl bromide (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) every 1-2 hours until the starting phenol is no longer visible. A typical reaction time is 4-8 hours.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of solvent. Pour the filtrate into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.[13]

Protocol 2: High-Reactivity Method using Sodium Hydride

This protocol is for situations where the standard method provides low conversion and requires strict anhydrous and inert atmosphere techniques.

  • Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates complete formation of the sodium phenoxide.[6]

  • Alkylation: While maintaining the temperature at 0 °C, add a solution of 2-fluorobenzyl bromide (1.1 eq) in a small amount of anhydrous THF/DMF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup & Purification: Carefully quench the reaction by slowly adding methanol at 0 °C to destroy any excess NaH. Proceed with the aqueous workup, extraction, and purification as described in Protocol 1.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved March 17, 2026, from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved March 17, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved March 17, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved March 17, 2026, from [Link]

  • Academia.edu. (n.d.). (PDF) Convenient O-alkylation of phenols. Retrieved March 17, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). FR2655984A1 - Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes.
  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved March 17, 2026, from [Link]

  • Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde - PrepChem.com. (n.d.). Retrieved March 17, 2026, from [Link]

  • Royal Society of Chemistry. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved March 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists struggling with the aqueous solubility of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists struggling with the aqueous solubility of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde . Below, you will find a root-cause analysis of the molecule's physicochemical barriers, field-proven troubleshooting workflows, self-validating protocols, and FAQs.

Physicochemical Root Cause Analysis: Why is this molecule insoluble?

To effectively solubilize a compound, we must first understand the causality behind its resistance to water. 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde presents a "worst-case scenario" for aqueous environments due to three compounding structural factors:

  • Halogen-Driven Lipophilicity: The presence of bromine (Br) and fluorine (F) atoms significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. Halogenated benzaldehydes are notoriously hydrophobic because the heavy halogens disrupt potential hydrogen-bonding networks with water[1].

  • Bulky Hydrophobic Ethers: The ethoxy and 2-fluorobenzyl ether groups create massive steric hindrance. These non-polar, bulky groups shield the central aromatic ring, preventing water molecules from solvating the structure.

  • Lack of Ionizable Centers: Unlike amines or carboxylic acids, the aldehyde group is neutral. This means the compound cannot be protonated or deprotonated to form a highly soluble salt[2]. Furthermore, highly planar and symmetrical aromatic systems tend to pack tightly into crystal lattices, requiring high energy to dissolve[3].

G Start Target: Aqueous Solubilization 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde Assess Assess Application Type Start->Assess InVitro In Vitro Bioassays (Cell/Enzyme) Assess->InVitro Low Volume InVivo In Vivo / Formulation (Animal/Clinical) Assess->InVivo High Volume/Toxicity Risk DMSO Use Co-solvent (DMSO ≤ 1-5%) InVitro->DMSO Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo Surfactant Add Surfactant (Tween 80 / Triton X-100) DMSO->Surfactant If precipitation occurs Nano Lipid Nanoparticles / Solid Dispersions Cyclo->Nano If loading capacity is low

Caption: Decision matrix for solubilizing hydrophobic halogenated benzaldehydes based on application.

Troubleshooting Guide & Self-Validating Protocols

Issue 1: The compound "crashes out" (precipitates) when diluted into aqueous assay buffers.

Causality: This phenomenon is known as "solvent shock." Researchers typically prepare a high-concentration stock in 100% DMSO. When spiked directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the benzaldehyde instantly exceeds its kinetic solubility threshold, leading to rapid nucleation and precipitation[4]. Resolution: Implement a step-down dilution strategy to ease the transition from organic to aqueous media, and strictly define the kinetic solubility limit. While DMSO is an excellent co-solvent, exceeding 5% (v/v) can cause biological toxicity or assay artifacts[5][6].

Protocol: Kinetic Solubility Assessment via Step-Down Dilution

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to yield a 10 mM stock.

  • Intermediate Dilution: Create an intermediate stock by diluting the DMSO solution 1:1 with PEG-400 or Ethanol.

  • Aqueous Integration: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C. Add the intermediate stock dropwise while vigorously vortexing the buffer, ensuring the final DMSO concentration remains ≤ 2%.

  • Equilibration & Filtration: Shake the mixture at room temperature for 2 hours, then filter through a 0.22 µm PTFE syringe filter to remove micro-precipitates[4].

  • Self-Validation Step: Quantify the dissolved fraction of the filtered aqueous sample via LC-MS/MS against an unfiltered standard curve prepared purely in DMSO. Validation criteria: If the aqueous recovery is <95%, the compound has precipitated, and a different solubilization strategy (like cyclodextrins) must be employed.

Issue 2: Poor bioavailability and precipitation in in vivo animal dosing.

Causality: For in vivo studies, the thermodynamic solubility of the compound in pure water is too low to achieve a therapeutic dose, and high volumes of organic co-solvents are toxic. Resolution: Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that perfectly encapsulates the bulky aromatic and halogenated moieties of the benzaldehyde, while its hydrophilic exterior ensures seamless integration into water[7][8]. The process is driven by enthalpy: high-energy water molecules trapped inside the cyclodextrin cavity are displaced by the hydrophobic drug, creating a stable, water-soluble inclusion complex[9].

Mechanism HydrophobicDrug Hydrophobic Molecule (Halogenated Benzaldehyde) Complex Inclusion Complex (Water-Soluble) HydrophobicDrug->Complex Enters Cavity EmptyCD Empty HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) Water Displaced High-Energy Water Molecules EmptyCD->Water Enthalpy Driven Release EmptyCD->Complex Encapsulates

Caption: Thermodynamic mechanism of HP-β-CD inclusion complexation displacing high-energy water.

Protocol: HP-β-CD Inclusion Complex Preparation (Co-evaporation Method)

  • Host Solution: Dissolve HP-β-CD (20% w/v) in highly purified, deionized water.

  • Guest Solution: Dissolve 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde in a minimal volume of a volatile organic solvent (e.g., ethanol).

  • Complexation: Add the guest solution dropwise to the host solution under continuous magnetic stirring. Stir at room temperature for 24–48 hours to allow the thermodynamic equilibrium of complexation to be reached[10].

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) for 48 hours to obtain a solid inclusion complex powder.

  • Self-Validation Step: Re-dissolve a 10 mg portion of the lyophilized powder in 1 mL of pure water. Validation criteria: The solution must be completely optically clear (Absorbance at 600 nm < 0.05) and remain stable for 48 hours at room temperature without any visible crystal formation.

Quantitative Data & Excipient Selection Matrices

Table 1: Co-Solvent & Surfactant Tolerance Limits for Biological Assays

Excipient / Solvent Max Recommended Conc. (In Vitro) Max Recommended Conc. (In Vivo) Mechanism of Solubilization
DMSO ≤ 1% - 5% (v/v) ≤ 10% (v/v) Disrupts water hydrogen-bonding network; lowers dielectric constant[6].
Ethanol ≤ 2% (v/v) ≤ 10% (v/v) Acts as an intermediate polarity bridge.
PEG-400 ≤ 5% (v/v) ≤ 30% (v/v) Co-solvent; increases viscosity to delay precipitation kinetics.

| Tween 80 | ≤ 0.1% (v/v) | ≤ 5% (v/v) | Micellar encapsulation of the hydrophobic benzaldehyde. |

Table 2: Cyclodextrin Selection Matrix for Halogenated Aromatics

Cyclodextrin Type Cavity Size (Å) Aqueous Solubility Suitability for this Compound
α-Cyclodextrin 4.7 - 5.3 145 mg/mL Poor: Cavity is too small for the bulky 2-fluorobenzyl ether group.
β-Cyclodextrin 6.0 - 6.5 18.5 mg/mL Moderate: Fits the aromatic rings, but host solubility is too low.
HP-β-CD 6.0 - 6.5 > 600 mg/mL Excellent: Ideal cavity size and massive aqueous solubility enhancement[10].

| γ-Cyclodextrin | 7.5 - 8.3 | 232 mg/mL | Good: Can accommodate bulky groups, but may result in loose binding. |

Frequently Asked Questions (FAQs)

Q: Can I adjust the pH of my buffer to increase the solubility of this compound? A: No. Unlike compounds with ionizable groups (e.g., primary amines or carboxylic acids), 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is completely neutral. pH adjustments will not yield a more soluble ionized salt form. The solubility of this compound is independent of pH[2].

Q: Why does my compound dissolve when I heat the buffer, but precipitate when it cools? A: Heating temporarily increases the thermodynamic solubility of the compound by providing the energy required to break its crystal lattice. However, upon cooling, the solution becomes highly supersaturated. Because the planar aromatic rings and halogens have a strong thermodynamic drive to aggregate, they rapidly recrystallize[3]. You must use a solubilizing agent (like HP-β-CD) to stabilize it at room temperature.

Q: Is the aldehyde group prone to chemical degradation during these solubilization workflows? A: Yes. Benzaldehydes can undergo autoxidation in aqueous media, converting into their corresponding benzoic acids when exposed to dissolved oxygen. To prevent this, use degassed buffers (sparged with nitrogen or argon) and consider adding a water-soluble antioxidant, such as ascorbic acid, during prolonged aqueous studies.

References

  • [7] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [10] Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online. Available at:[Link]

  • [9] Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at:[Link]

  • [8] Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. Semantic Scholar. Available at:[Link]

  • [5] Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. National Center for Biotechnology Information (PubMed). Available at:[Link]

  • [6] Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ProQuest. Available at:[Link]

  • [4] ADME Solubility Assay. BioDuro-Global CRDMO. Available at: [Link]

  • [1] Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [3] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Welcome to the technical support center for the purification of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography purification of this specific aromatic aldehyde. The methodologies and solutions presented here are grounded in established chromatographic principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

General Purification Strategy

Q1: What is the recommended starting point for developing a column chromatography method for 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde?

A1: The initial and most critical step is to perform Thin Layer Chromatography (TLC) to determine an appropriate solvent system.[1][2][3] Given the structure of the target molecule, which contains ether and aldehyde functional groups, it is moderately polar. A good starting point for TLC analysis would be a solvent system consisting of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[4][5]

Begin with a solvent system of 10-20% ethyl acetate in hexanes and adjust the polarity based on the resulting Retention Factor (Rf) value.[5] The ideal solvent system for column chromatography will give the target compound an Rf value between 0.25 and 0.35 on the TLC plate.[1] This range ensures that the compound does not elute too quickly (high Rf) or remain strongly adsorbed to the stationary phase (low Rf), allowing for optimal separation from impurities.

Stationary Phase Selection

Q2: What is the best stationary phase for the purification of this compound? Can I use something other than silica gel?

A2: Silica gel is the most common and generally effective stationary phase for the purification of moderately polar organic compounds like this benzaldehyde derivative.[6][7] Its slightly acidic nature is typically not problematic for this class of compounds.

However, if you observe product degradation, which may manifest as streaking on the TLC plate or low recovery from the column, the acidity of the silica gel could be a contributing factor.[8] In such cases, you have a few options:

  • Neutralized Silica Gel: You can deactivate the silica gel by preparing a slurry with the chosen eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume), to neutralize the acidic sites.[8]

  • Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.[7][9] It is important to choose the correct activity grade of alumina, as highly active alumina can sometimes lead to unwanted reactions.

  • Reversed-Phase Silica (C18): If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can be employed. This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., mixtures of water with acetonitrile or methanol).[6]

Mobile Phase Optimization

Q3: My compound is not separating well from a closely-eluting impurity. How can I improve the resolution?

A3: Improving resolution in column chromatography involves optimizing the selectivity of your system.[7] If you are using a standard hexane/ethyl acetate system, consider the following strategies:

  • Solvent Gradient: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve separation. Start with a lower concentration of the more polar solvent and slowly increase it over the course of the purification.

  • Alternative Solvent Systems: The choice of solvent can significantly impact the selectivity of the separation.[3] Experiment with different solvent mixtures on a TLC plate. For instance, you could try replacing ethyl acetate with diethyl ether or a mixture of ethyl acetate and dichloromethane.[5] Sometimes, adding a small amount of a third solvent with a different polarity or hydrogen bonding capability can drastically alter the separation.

Troubleshooting Common Issues

Q4: My purified product still contains starting materials. What went wrong?

A4: Co-elution of the product with starting materials is a common issue. The starting material, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, is more polar than the product due to the free hydroxyl group.[10] If it is present in your final fractions, it indicates that the polarity of your eluent was too high too early in the elution. To remedy this, start with a less polar solvent system to first elute the less polar impurities and your product, and then increase the polarity to wash out the more polar starting material.

Q5: The aldehyde seems to be decomposing on the column. How can I prevent this?

A5: Aldehydes can be susceptible to oxidation, especially in the presence of air and on slightly acidic surfaces like silica gel.[11] To minimize decomposition:

  • Use high-purity solvents to avoid contaminants that could catalyze degradation.

  • As mentioned in Q2, consider using neutralized silica gel or an alternative stationary phase like alumina.[8]

  • Work quickly and avoid leaving the compound on the column for an extended period.

  • After purification, store the compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent oxidation.

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the column chromatography purification of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Re-optimize the solvent system using TLC to achieve a target Rf of 0.25-0.35.[1]- Use a shallower solvent gradient.- Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Peak Tailing - Acidic nature of silica gel interacting with the compound.- Column channeling or improper packing.- Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel.[8]- Ensure the column is packed uniformly without any air bubbles or cracks.
Low Product Recovery - Compound is too strongly adsorbed to the stationary phase.- Product decomposition on the column.- Product is too volatile.- Increase the polarity of the eluent at the end of the run to ensure all the product is eluted.- Use a less acidic stationary phase like neutral alumina or deactivated silica.[8]- While this specific compound is not highly volatile, for more volatile aldehydes, care should be taken during solvent removal.[12][13]
Product Elutes with the Solvent Front - The mobile phase is too polar.- Start with a much less polar solvent system. For example, if you are using 20% ethyl acetate in hexanes, try starting with 5% or 10%.
Cracks or Channels in the Silica Bed - Improper packing technique.- Running the column dry.- Ensure the silica gel is fully settled before loading the sample.- Always maintain a level of solvent above the silica bed to prevent it from drying out.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde using flash column chromatography.

Materials:
  • Crude 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with a stopcock

  • Sand (washed)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:
  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. A good starting point is 20% ethyl acetate in hexanes. Adjust the ratio to achieve an Rf of ~0.3 for the product.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.[14]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[14]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add the sample-adsorbed silica to the top of the column.[14]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the sand and silica layers.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

    • Monitor the elution process by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

    • If a gradient elution is required, gradually increase the percentage of ethyl acetate in the mobile phase.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde.

Visual Workflow and Decision Making

Diagram: Solvent System Selection Workflow

Solvent_Selection A Dissolve crude product in a suitable solvent B Spot on TLC plate A->B C Develop TLC in 20% EtOAc/Hexanes B->C D Visualize under UV light C->D E Calculate Rf value of the product spot D->E F Is 0.25 < Rf < 0.35? E->F G Rf > 0.35 (Too High) F->G Yes I Rf < 0.25 (Too Low) F->I No K Proceed with column chromatography F->K Yes H Decrease polarity (e.g., 10% EtOAc/Hexanes) G->H H->C J Increase polarity (e.g., 30% EtOAc/Hexanes) I->J J->C

Caption: Decision workflow for optimizing the mobile phase using TLC.

Diagram: Troubleshooting Poor Separation

Troubleshooting_Separation A Issue: Poor separation of product and impurity B Analyze TLC of crude and purified fractions A->B C Are spots overlapping on TLC? B->C D Try alternative solvent system (e.g., Dichloromethane/Hexanes) C->D Yes E Use a shallower solvent gradient C->E Yes F Reduce sample load on the column C->F No, streaking observed G Consider alternative stationary phase (e.g., Alumina) C->G If solvent optimization fails D->B H Problem Resolved D->H E->B E->H F->B F->H G->B G->H

Caption: Troubleshooting flowchart for addressing poor separation.

References

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Van der Meij, P. J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4305-4309. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

Sources

Optimization

thermal stability and degradation pathways of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Technical Support Center: Thermal Stability & Degradation of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Stability & Degradation of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the thermal stability, degradation kinetics, and handling protocols for 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS: 384857-24-3). This complex building block features an aryl bromide, an ethoxy group, a reactive aldehyde, and a sensitive 2-fluorobenzyl ether linkage, making its stability profile highly dependent on storage and experimental conditions.

Section 1: Mechanistic Insights into Degradation Pathways (FAQ)

Q1: What are the primary thermal degradation pathways for this compound? A1: The molecule undergoes two primary degradation routes under thermal and oxidative stress:

  • Aldehyde Auto-oxidation: The formyl group (-CHO) is highly susceptible to radical-mediated auto-oxidation, converting into a carboxylic acid (3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid). This process is accelerated by heat and oxygen exposure. The mechanism involves the formation of a benzoylperoxy radical, which can be intercepted or propagated depending on the solvent environment [1].

  • Benzyl Ether Cleavage: At elevated temperatures, especially in the presence of acidic impurities or Lewis acids, the 2-fluorobenzyl ether linkage can undergo thermal or acid-catalyzed cleavage. This yields 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and a 2-fluorobenzyl cation (which traps water or halides to form 2-fluorobenzyl alcohol or 2-fluorobenzyl halide)[2].

DegradationPathways A 3-Bromo-5-ethoxy-4- [(2-fluorobenzyl)oxy]benzaldehyde (Intact API/Intermediate) B Auto-Oxidation (O2, Heat) A->B Radical mechanism D Ether Cleavage (Heat, Acidic pH) A->D C-O bond scission C 3-Bromo-5-ethoxy-4- [(2-fluorobenzyl)oxy]benzoic acid B->C + [O] E 3-Bromo-5-ethoxy-4- hydroxybenzaldehyde D->E Phenol product F 2-Fluorobenzyl Alcohol (or Halide) D->F Benzyl product

Primary degradation pathways of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde.

Section 2: Troubleshooting Experimental Anomalies

Q2: During vacuum drying at 60°C, my NMR shows a new peak around 10-12 ppm and the disappearance of the aldehyde proton at ~9.8 ppm. What happened? A2: You are observing the auto-oxidation of the aldehyde to the corresponding carboxylic acid. The broad peak at 10-12 ppm is the carboxylic acid -OH proton.

  • Causality: Vacuum ovens often have residual oxygen unless purged with inert gas. Heating to 60°C provides the activation energy necessary to initiate the radical chain reaction of benzaldehyde oxidation.

  • Solution: Always backfill the drying vacuum oven with Nitrogen or Argon, and dry this compound at ambient temperature or strictly below 40°C.

Q3: LC-MS analysis of a thermally stressed sample shows a major peak at m/z 245 (M-H)-. Why? A3: An m/z of ~245 corresponds to 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (Formula: C9H9BrO3, MW: 245.07). This indicates that the 2-fluorobenzyl ether linkage has been cleaved.

  • Causality: Benzyl ethers are sensitive to strong acids and prolonged thermal stress [2]. If your formulation or solvent system drops below pH 3, or if the sample was exposed to temperatures >80°C in solution, the ether bond hydrolyzes.

Quantitative Data: Thermal & Oxidative Thresholds To aid your experimental design, refer to the extrapolated stability thresholds in Table 1 below.

Stress ConditionThreshold for <1% DegradationPrimary Degradant ObservedKinetic Driver
Solid State (Thermal) < 40°C (Store at 2-8°C)Carboxylic AcidTemperature
Solution (Aqueous/Acidic) pH > 4.5 at 25°C3-Bromo-5-ethoxy-4-hydroxybenzaldehydeHydronium ion catalysis
Solution (Oxidative) < 0.1% H2O2 at 25°CCarboxylic AcidPeroxy radical formation
Photolytic (UV/Vis) < 1.2 million lux hoursBenzyl ether cleavage productsPhoton absorption (C-O scission)
Table 1: Quantitative thermal and environmental stability thresholds.

Section 3: Standard Operating Procedures (SOPs)

Q4: How do I design a self-validating Forced Degradation Study for this compound? A4: To comply with ICH Q1A(R2) guidelines, you must target 5–20% degradation to identify breakdown pathways without destroying the molecule completely [3]. Here is the step-by-step methodology for a self-validating thermal and hydrolytic stress protocol:

Protocol: ICH-Compliant Forced Degradation (Thermal & Hydrolytic)

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde in HPLC-grade Acetonitrile (ensure complete dissolution).

  • Acidic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N HCl.

  • Basic Stress: Transfer 1 mL of stock to a second vial. Add 1 mL of 0.1 N NaOH.

  • Oxidative Stress: Transfer 1 mL of stock to a third vial. Add 1 mL of 3% H2O2.

  • Thermal Control: Transfer 1 mL of stock to a fourth vial. Add 1 mL of LC-MS grade water.

  • Incubation: Seal all vials and incubate in a thermomixer at 60°C for 24 hours.

    • Self-Validation Step: Include a blank (solvent + stressor, no API) for every condition to rule out solvent-derived artifacts and ensure the analytical method is truly stability-indicating.

  • Neutralization: After 24 hours, neutralize the acidic vial with 1 mL 0.1 N NaOH, and the basic vial with 1 mL 0.1 N HCl. Dilute all samples 1:10 with the mobile phase.

  • Analysis: Inject onto a UHPLC-HRMS system. Calculate the % degradation by comparing the API peak area in the stressed samples against a freshly prepared, unstressed reference standard stored at 4°C.

ForcedDegradation Start Prepare 1 mg/mL Stock (Acetonitrile) Acid Acid Stress (0.1 N HCl, 60°C) Start->Acid Base Base Stress (0.1 N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, 60°C) Start->Ox Therm Thermal Control (H2O, 60°C) Start->Therm Neutralize Neutralize & Dilute (Self-Validation: Run Blanks) Acid->Neutralize Base->Neutralize Ox->Neutralize Therm->Neutralize Analysis UHPLC-HRMS Analysis (Target 5-20% Degradation) Neutralize->Analysis

ICH Q1A(R2) compliant forced degradation workflow for stability-indicating methods.

Section 4: FAQs on Formulation & Storage

Q5: What are the recommended long-term storage conditions to prevent degradation? A5: Store the neat solid at 2-8°C (refrigerated) in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen). The amber glass prevents photolytic cleavage of the benzyl ether, while the inert atmosphere and low temperature halt the auto-oxidation of the aldehyde.

Q6: Can I use alcoholic solvents (like Methanol or Ethanol) for long-term stock solutions? A6: It is highly discouraged. Aldehydes react with primary alcohols over time to form hemiacetals and acetals, especially if trace acid is present. Furthermore, benzyl alcohols (a potential degradation product of this molecule) can intercept peroxy radicals, altering the degradation kinetics unpredictably [1]. Use aprotic solvents like Acetonitrile or DMSO for stock solutions, and prepare them fresh when possible.

References

  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature / ResearchGate. Available at:[Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at:[Link]

Troubleshooting

troubleshooting incomplete conversion in 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde synthesis

Welcome to the technical support center for the synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the po...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of this specific Williamson ether synthesis. Here, we address common issues, with a focus on troubleshooting incomplete conversions, to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is achieved through a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the starting phenol, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the alkylating agent, 2-fluorobenzyl halide (bromide or chloride), to form the desired ether product.[1]

While the Williamson ether synthesis is a classic and widely used reaction, its success with substituted aromatic substrates can be influenced by several factors. The electronic properties of the substituents on both the phenol and the benzyl halide, as well as the reaction conditions, play a crucial role in achieving a high yield and purity.[2]

Visualizing the Reaction Pathway

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Product 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde Phenoxide->Product + 2-Fluorobenzyl Halide Alkyl_Halide 2-Fluorobenzyl Halide

Caption: General reaction pathway for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for this synthesis?

For a successful synthesis, it is crucial to start with high-purity materials.

  • Starting Phenol: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde[3][4]

  • Alkylating Agent: 2-Fluorobenzyl bromide or 2-fluorobenzyl chloride. Benzyl bromides are generally more reactive than chlorides in SN2 reactions.[5]

  • Base: Potassium carbonate (K₂CO₃) is a commonly used weak base for the O-alkylation of phenols.[6] Stronger bases like sodium hydride (NaH) can also be used but may increase the risk of side reactions.[7]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is recommended as they can accelerate the rate of SN2 reactions.[1][6]

Q2: What is a typical experimental protocol for this synthesis?

Experimental Protocol: Williamson Ether Synthesis

  • To a solution of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) in dry DMF, add potassium carbonate (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-fluorobenzyl bromide (1.05-1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q3: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress.[8]

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate is a good starting point for developing a suitable solvent system. The optimal ratio will need to be determined experimentally.

  • Visualization: Use a UV lamp to visualize the spots. The starting material (phenol) is typically more polar and will have a lower Rf value than the less polar ether product.[9] A successful reaction will show the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the product.

Troubleshooting Guide: Incomplete Conversion

One of the most common issues encountered in this synthesis is incomplete conversion of the starting phenol. The following section provides a structured approach to troubleshoot this problem.

Troubleshooting_Workflow Start Incomplete Conversion Observed Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Check_Reagents->Check_Conditions Optimize_Base Is the Base Sufficiently Strong/Active? Check_Conditions->Optimize_Base Optimize_Base->Check_Conditions No, adjust base/conditions Optimize_Temp Is the Temperature Optimal? Optimize_Base->Optimize_Temp Yes Optimize_Temp->Check_Conditions No, increase temperature Optimize_Time Is the Reaction Time Sufficient? Optimize_Temp->Optimize_Time Yes Optimize_Time->Check_Conditions No, extend reaction time Side_Reactions Investigate Potential Side Reactions Optimize_Time->Side_Reactions Yes Solution Achieve Complete Conversion Side_Reactions->Solution

Caption: A workflow for troubleshooting incomplete conversion.

Problem: The reaction has stalled, and a significant amount of the starting phenol remains.

Possible Cause 1: Insufficient Deprotonation of the Phenol

  • Scientific Rationale: The acidity of the phenolic proton in 3-bromo-5-ethoxy-4-hydroxybenzaldehyde is influenced by the substituents on the aromatic ring. The electron-withdrawing bromo and aldehyde groups increase acidity, while the electron-donating ethoxy group decreases it.[10] If the chosen base is not strong enough or is of poor quality, the equilibrium will not favor the formation of the nucleophilic phenoxide, leading to a slow or incomplete reaction.

  • Troubleshooting Steps:

    • Verify Base Quality: Ensure the potassium carbonate is anhydrous and has been stored properly.

    • Increase Base Equivalents: Increase the amount of potassium carbonate to 2.5-3.0 equivalents to shift the equilibrium towards the phenoxide.

    • Consider a Stronger Base: If increasing the equivalents of K₂CO₃ is ineffective, consider using a stronger base like sodium hydride (NaH).[7] Exercise caution as stronger bases can promote side reactions.

Possible Cause 2: Low Reactivity of the Alkylating Agent

  • Scientific Rationale: The reactivity of the 2-fluorobenzyl halide can be a limiting factor. 2-fluorobenzyl bromide is more reactive than the chloride due to bromide being a better leaving group.[5] The quality of the alkylating agent is also critical; degradation can lead to reduced reactivity.

  • Troubleshooting Steps:

    • Check Alkylating Agent Purity: Use freshly purified or commercially available high-purity 2-fluorobenzyl bromide.

    • Increase Equivalents: A slight excess of the alkylating agent (1.2-1.5 equivalents) can help drive the reaction to completion.

    • Consider a Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide can enhance the reaction rate.

Possible Cause 3: Suboptimal Reaction Conditions

  • Scientific Rationale: The rate of SN2 reactions is highly dependent on temperature and solvent.[1] Insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate. The choice of solvent is also critical, with polar aprotic solvents being ideal for this type of reaction.[1]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10 °C, while monitoring the reaction by TLC. A typical range for Williamson ether synthesis is 50-100 °C.[1]

    • Ensure Anhydrous Conditions: Water in the reaction mixture can hydrolyze the alkylating agent and deactivate the phenoxide. Ensure all glassware is dry and use anhydrous solvents.

    • Confirm Solvent Choice: N,N-Dimethylformamide (DMF) or acetonitrile are excellent solvent choices. If using another solvent, ensure it is a polar aprotic type.

ParameterRecommended ConditionRationale
Base K₂CO₃ (1.5-2.0 equiv) or NaH (1.2 equiv)To deprotonate the phenol and form the nucleophilic phenoxide.
Alkylating Agent 2-Fluorobenzyl Bromide (1.05-1.2 equiv)Bromide is a better leaving group than chloride.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents accelerate SN2 reactions.
Temperature 60-80 °CProvides sufficient activation energy without promoting significant side reactions.
Reaction Time 2-8 hoursMonitor by TLC to determine the optimal time for completion.

Possible Cause 4: Presence of Side Reactions

  • Scientific Rationale: The aldehyde functionality in the starting material and product can potentially undergo side reactions under basic conditions, although this is less common at the moderate temperatures used for Williamson ether synthesis.[11] A more likely side reaction is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen.

  • Troubleshooting Steps:

    • Analyze the Crude Product: Use techniques like NMR or LC-MS to identify any major byproducts.

    • Optimize Reaction Conditions: Lowering the reaction temperature may help to minimize side reactions.

Purification of the Final Product

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[5] The less polar product will elute before the more polar starting material. In some cases, recrystallization can also be an effective purification method.[8]

References

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved March 17, 2026, from [Link]

  • Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. (2022). YouTube. Retrieved March 17, 2026, from [Link]

  • Synthesis method of 3-bromo-4-fluorobenzaldehyde. (2019). Patsnap. Retrieved March 17, 2026, from [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2025). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved March 17, 2026, from [Link]

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.).
  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents. (n.d.).
  • 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. (n.d.). Retrieved March 17, 2026, from [Link]

  • Total Synthesis of Bromo- and Fluorodanicalipin A**. (n.d.). ETH Zürich. Retrieved March 17, 2026, from [Link]

  • Solved ResultsTLCThe Rf values were determined for each TLC | Chegg.com. (2024). Retrieved March 17, 2026, from [Link]

  • 2-17 Science About O-Benzyl protecting groups. (2021). Atlanchim Pharma. Retrieved March 17, 2026, from [Link]

  • R f value from TLC chromatograms | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • Reaction Times and Yields in de-O-benzylation Reactions. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Rf value for TLC : r/chemhelp - Reddit. (2020). Retrieved March 17, 2026, from [Link]

  • 3-bromophthalide - Organic Syntheses Procedure. (n.d.). Retrieved March 17, 2026, from [Link]

  • US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents. (n.d.).
  • p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved March 17, 2026, from [Link]

  • 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. (2010). Sciencemadness Discussion Board. Retrieved March 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Precision and Purity: Validating a Stability-Indicating UHPLC Method for 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Executive Summary The accurate purity profiling of complex active pharmaceutical ingredient (API) intermediates is a cornerstone of drug development. This guide objectively compares a newly optimized, stability-indicatin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity profiling of complex active pharmaceutical ingredient (API) intermediates is a cornerstone of drug development. This guide objectively compares a newly optimized, stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method against traditional Reversed-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) for the purity testing of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde . By leveraging an enhanced method development approach, the UHPLC protocol delivers superior selectivity, faster run times, and robust self-validation mechanisms, ensuring absolute data integrity for pharmaceutical quality control.

Analyte Profiling & The Analytical Challenge

To design an effective analytical method, one must first understand the structural liabilities of the target molecule. 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a highly lipophilic, sterically hindered aromatic intermediate.

  • Reactive Aldehyde: The formyl group is highly susceptible to auto-oxidation, readily converting to the corresponding benzoic acid derivative.

  • Halogenated Aromatic Rings: The presence of both a heavy bromine atom and a fluorinated benzyl ether creates a highly hydrophobic molecule (estimated LogP > 4.5) that requires strong organic elution power.

  • Ether Linkage: The bulky 4-position ether is vulnerable to cleavage under extreme hydrolytic stress.

The primary analytical challenge is resolving the intact API from its structurally similar degradants—specifically, the oxidized carboxylic acid and any debrominated or defluorinated synthesis impurities.

Comparative Modality Analysis

When selecting the analytical modality for this intermediate, traditional methods often fall short of modern high-throughput requirements. Table 1 provides an objective performance comparison of three analytical approaches.

Table 1: Performance Comparison of Analytical Modalities

FeatureOptimized UHPLC (Phenyl-Hexyl)Traditional RP-HPLC (C18)Gas Chromatography (GC-FID)
Separation Mechanism Hydrophobic + π−π interactionsPurely Hydrophobic (Dispersion)Boiling point / Volatility
Run Time 10 minutes35+ minutesN/A (Thermal degradation risk)
Selectivity for Halogens Excellent (Orthogonal separation)Moderate (Co-elution risk)Poor (Analyte decomposes)
Sensitivity (LOD) 0.05 µg/mL0.50 µg/mLN/A
Solvent Consumption ~4 mL per run~35 mL per runNone (Carrier gas used)

Method Development: The "Why" Behind the Protocol

Following the enhanced approach outlined in the [1], we established an Analytical Target Profile (ATP) focused on absolute baseline resolution between the API and its oxidative degradant.

  • Stationary Phase Causality: A standard C18 column relies almost entirely on dispersive hydrophobic forces. Because our analyte contains a bromophenyl and a fluorobenzyl ring, we selected a sub-2 µm Phenyl-Hexyl stationary phase. The phenyl ring of the stationary phase engages in π−π interactions with the analyte's aromatic systems. This provides orthogonal selectivity, easily separating debrominated or defluorinated impurities that would otherwise co-elute on a purely aliphatic C18 phase.

  • Mobile Phase & pH Causality: The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid. To ensure this acidic degradant remains fully protonated (preventing peak tailing and unpredictable retention time shifts), the aqueous mobile phase is buffered to pH 3.0 using 10 mM ammonium formate.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which is critical for maintaining acceptable backpressures in UHPLC systems, and its lower UV cutoff, which improves baseline stability at 254 nm.

Selectivity A Analyte: 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (High LogP, Aromatic Rich) B1 Fluorobenzyl & Bromophenyl Rings (π-π Interactions) A->B1 B2 Aldehyde & Ether Dipoles (Polar Selectivity) A->B2 B3 High Hydrophobicity (Dispersion Forces) A->B3 C Stationary Phase: Phenyl-Hexyl (Sub-2 µm) Optimal Orthogonal Selectivity B1->C B2->C B3->C

Mechanistic rationale for stationary phase selection based on analyte physicochemical properties.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol functions as a self-validating system . Before any sample is analyzed, the system must pass a rigorous System Suitability Test (SST) to confirm fitness-for-use.

Step 1: Reagent & Standard Preparation
  • Diluent: 50:50 (v/v) Acetonitrile:Water. Causality: Matches the initial gradient conditions to prevent solvent-mismatch peak distortion, while providing enough organic strength to fully dissolve the highly lipophilic API.

  • Standard Preparation: Dissolve the API reference standard in diluent to a final concentration of 100 µg/mL.

  • System Suitability Solution (SST): Spike the 100 µg/mL API standard with 1% (w/w) of the known oxidative degradant (3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid).

Step 2: Chromatographic Conditions
  • System: Waters ACQUITY UPLC (or equivalent low-dispersion system).

  • Column: CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 6.0 min: 40% 90% B

    • 6.0 - 7.5 min: 90% B

    • 7.5 - 8.0 min: 90% 40% B

    • 8.0 - 10.0 min: 40% B (Re-equilibration)

Step 3: System Suitability Testing (SST) Execution

Inject the SST solution in five replicates. The analytical run is only validated to proceed if the following internal checks are met:

  • Resolution ( Rs​ ) between the API and the oxidative degradant is ≥2.0 .

  • Tailing Factor ( Tf​ ) for the API peak is ≤1.5 .

  • Relative Standard Deviation (%RSD) of the API peak area across 5 injections is ≤2.0% .

Method Validation Framework

The method was validated in strict accordance with [2] and [3] guidelines for Category II analytical procedures (determination of impurities and degradation products)[4].

Specificity & Forced Degradation

To prove the method is stability-indicating[2], the API was subjected to forced degradation conditions.

  • Acid (0.1N HCl, 60°C, 24h): 4% degradation (Minor ether cleavage).

  • Base (0.1N NaOH, 60°C, 24h): 12% degradation (Significant ether cleavage).

  • Oxidation (3% H2O2, RT, 24h): 18% degradation (Aldehyde rapidly oxidizes to carboxylic acid).

  • Thermal (105°C, 7 days): <1% degradation (Thermally stable).

Result: Peak purity analysis via Photodiode Array (PDA) detection confirmed that the API peak was spectrally homogenous (Purity Angle < Purity Threshold) across all stressed samples, proving absolute specificity.

Quantitative Validation Summary

Table 2: ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) / USP <1225> CriteriaObserved ResultConclusion
Linearity R2≥0.999 (Range: 25-150% of nominal) R2=0.9998 Pass
LOD / LOQ Signal-to-Noise ≥3:1 / ≥10:1 0.05 µg/mL / 0.15 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Method Precision %RSD ≤2.0% (n=6 preparations)0.65%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)0.82%Pass
Robustness Pass SST under varied conditionsAll SST criteria metPass

Robustness was evaluated using a Design of Experiments (DoE) approach as recommended by ICH Q14[5], deliberately varying column temperature ( ±2∘ C), flow rate ( ±0.05 mL/min), and mobile phase pH ( ±0.2 units). The method maintained an Rs​>2.0 across all permutations, proving its resilience for routine quality control environments.

Validation Q14 ICH Q14 Method Development (Enhanced Approach) SST System Suitability (Resolution > 2.0, Tailing < 1.5) Q14->SST Spec Specificity & Forced Degradation SST->Spec Quant Linearity, Accuracy & Precision (RSD < 2%) Spec->Quant Rob Robustness (DoE Evaluation) Quant->Rob Q2 ICH Q2(R2) Validated Method (Fit for Purpose) Rob->Q2

Lifecycle approach to analytical validation integrating ICH Q14 development and ICH Q2(R2) criteria.

Conclusion

The optimized UHPLC method utilizing a sub-2 µm Phenyl-Hexyl stationary phase vastly outperforms traditional RP-HPLC and GC-FID for the purity testing of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. By exploiting π−π interactions and carefully controlling mobile phase pH, the method achieves baseline resolution of critical oxidative degradants in under 10 minutes. Fully validated against ICH Q2(R2) and USP <1225> standards, this self-validating protocol guarantees high-throughput reliability and data integrity for pharmaceutical release testing.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL:[Link]

  • United States Pharmacopeia (USP). "USP General Chapter <1225> Validation of Compendial Procedures." USP-NF. URL: [Link]

  • International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development." ICH Quality Guidelines. URL: [Link]

Sources

Comparative

A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

This in-depth technical guide provides a comprehensive analysis of the expected high-resolution mass spectrometry (HRMS) data for the synthetic intermediate, 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. Designed...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the expected high-resolution mass spectrometry (HRMS) data for the synthetic intermediate, 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. Designed for researchers, scientists, and drug development professionals, this guide will not only detail the anticipated HRMS results but also compare this technique with other viable analytical alternatives. The experimental protocols and data interpretations are grounded in established scientific principles to ensure trustworthiness and reproducibility.

Introduction: The Analytical Challenge

3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a complex molecule featuring several functional groups: a bromine atom, an ethoxy group, a fluorobenzyl ether linkage, and an aldehyde. This structural complexity necessitates a robust analytical technique for unambiguous identification and characterization. High-resolution mass spectrometry (HRMS) is an indispensable tool for this purpose, providing highly accurate mass measurements that facilitate the determination of elemental composition and structural elucidation.

High-Resolution Mass Spectrometry (HRMS): A Detailed Outlook

HRMS offers significant advantages over nominal mass spectrometry by providing mass measurements with high accuracy, typically within 5 ppm.[1] This level of precision allows for the confident determination of a compound's elemental formula.

Expected HRMS Data for 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

The molecular formula for the target compound is C₁₆H₁₄BrFO₃. The theoretical exact mass of the monoisotopic molecular ion [M]⁺˙ can be calculated as follows:

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1612.000000192.000000
Hydrogen (¹H)141.00782514.10955
Bromine (⁷⁹Br)178.91833778.918337
Fluorine (¹⁹F)118.99840318.998403
Oxygen (¹⁶O)315.99491547.984745
Total Exact Mass 352.011035

Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing ions.[2] Therefore, we expect to see a pair of peaks for the molecular ion at m/z 352.0110 (containing ⁷⁹Br) and m/z 354.0090 (containing ⁸¹Br) with nearly equal intensity.

Anticipated Fragmentation Pattern

Electron ionization (EI) is a common technique for inducing fragmentation. The fragmentation of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is expected to proceed through several key pathways, providing valuable structural information.

Fragmentation_Pathway M [C₁₆H₁₄BrFO₃]⁺˙ m/z 352/354 F1 [M-H]⁺ m/z 351/353 M->F1 - H• F2 [M-CHO]⁺ m/z 323/325 M->F2 - CHO• F3 [C₇H₆F]⁺ m/z 109 M->F3 α-cleavage F4 [C₉H₈BrO₂]⁺ m/z 243/245 M->F4 ether cleavage F6 [C₆H₅]⁺ m/z 77 F3->F6 - HF, -C₂H₂ F5 [C₇H₅BrO₂]⁺ m/z 216/218 F4->F5 - C₂H₃

Key Fragmentation Pathways:

  • Loss of a Hydrogen Radical: Aldehydes can readily lose a hydrogen atom from the formyl group, resulting in an [M-H]⁺ ion.[3] For our target molecule, this would appear at m/z 351/353.

  • Loss of the Formyl Radical: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of a formyl radical (CHO•), yielding a significant peak at m/z 323/325.[3]

  • Ether Bond Cleavage: The C-O bond of the ether linkage is a likely site for fragmentation. This can lead to the formation of the 2-fluorobenzyl cation ([C₇H₆F]⁺) at m/z 109 and a bromine-containing fragment.

  • Benzylic Cleavage: The bond alpha to the aromatic ring of the fluorobenzyl group can cleave, also generating the tropylium-like ion at m/z 109.

  • Further Fragmentation: The initial fragments can undergo further fragmentation. For instance, the phenyl cation ([C₆H₅]⁺) at m/z 77 is a common fragment in the mass spectra of aromatic compounds.[4]

Experimental Protocol for HRMS Analysis

A detailed protocol for acquiring HRMS data is crucial for obtaining reliable and reproducible results.

Instrumentation: An Orbitrap or a Time-of-Flight (TOF) mass spectrometer coupled with a suitable ionization source would be ideal.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.[5] In positive ion mode, protonated molecules [M+H]⁺ or adducts with solvent molecules may be observed.[6][7][8] For instance, with methanol as a solvent, an [M+CH₃OH+H]⁺ adduct could be seen.

  • Mass Analysis:

    • Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the molecular ion and major fragments.

    • Tandem MS (MS/MS): Isolate the precursor molecular ion (m/z 352/354) and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum. This confirms the identity of the fragments.[7]

  • Data Processing: Utilize software to perform accurate mass determination and elemental composition calculations.

HRMS_Workflow cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Interpretation Prep Dissolve in Acetonitrile/Methanol Ionization Electrospray Ionization (ESI) Prep->Ionization Analysis Full Scan & MS/MS Ionization->Analysis Processing Accurate Mass & Isotopic Pattern Analysis Analysis->Processing Structure Fragmentation Analysis & Structural Confirmation Processing->Structure

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, a comprehensive characterization often involves orthogonal analytical techniques.[9]

Analytical TechniqueInformation ProvidedKey Performance Aspects
High-Performance Liquid Chromatography (HPLC) Quantitative analysis, purity determination, impurity profiling.High sensitivity and resolution for separating complex mixtures. A UV detector would be suitable for this chromophoric molecule.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile components, impurity analysis.Powerful for separation and structural elucidation, though derivatization may be needed for this relatively polar molecule.[9]
Infrared (IR) Spectroscopy Identification of functional groups (C=O, C-O, C-Br, C-F).Provides a unique molecular fingerprint for structural confirmation.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, confirmation of molecular structure.Provides unambiguous information on the connectivity of atoms. ¹H, ¹³C, and ¹⁹F NMR would be highly informative.

Conclusion

High-resolution mass spectrometry stands out as a superior technique for the definitive identification and structural characterization of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. The ability to obtain accurate mass measurements and detailed fragmentation patterns provides a high degree of confidence in the analytical results. When used in conjunction with other techniques like NMR and HPLC, a complete and robust characterization of this important synthetic intermediate can be achieved, ensuring its quality and suitability for downstream applications in drug development and research.

References

  • R Discovery. (2011, December 1). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in‐source aldolization reaction in electrospray ionization mass spectrometry. [Link]

  • PubMed. (2011, December 15). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. [Link]

  • ResearchGate. (2025, August 7). Formation of [M+15] + ions from aromatic aldehydes by use of methanol: In-source aldolization reaction in electrospray ionization mass spectrometry | Request PDF. [Link]

  • Semantic Scholar. Table 1 from Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. [Link]

  • Frontiers. Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NFDI4Chem Search Service. (2022, October 13). high-resolution mass spectrometry (HRMS) - Dataset. [Link]

  • NFDI4Chem Search Service. (2023, December 15). high-resolution mass spectrometry (HRMS) - Dataset. [Link]

  • ResearchGate. The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds. [Link]

  • ScienceDirect. Nontargeted screening of aldehydes and ketones by chemical isotope labeling combined with ultra-high performance liquid chromatography-high resolution mass spectrometry followed by hybrid filtering of features. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • European Union Reference Laboratory for Pesticides. (2020, October 18). New advances in HRMS. [Link]

  • Semantic Scholar. Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Semantic Scholar. Comparison of analytical techniques for the determination of aldehydes in test chambers. [Link]

  • Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]

  • ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]

  • SlideShare. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry Class overview. [Link]

  • MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

  • PubMed. (2016, September 20). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • Agilent. Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. [Link]

  • Doc Brown's Chemistry. (2025, December 5). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... [Link]

Sources

Validation

FT-IR Spectroscopic Profiling of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde: A Comparative Quality Control Guide

Executive Summary In modern drug discovery, highly functionalized aromatic building blocks like 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde are critical intermediates for synthesizing complex active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly functionalized aromatic building blocks like 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde are critical intermediates for synthesizing complex active pharmaceutical ingredients (APIs), particularly sterically hindered kinase inhibitors. Because this molecule is typically synthesized via the O-alkylation of a phenolic precursor, Fourier-Transform Infrared (FT-IR) spectroscopy serves as an indispensable, rapid quality control tool.

This guide provides an objective comparative analysis of the target molecule's FT-IR spectral performance against common alternative building blocks. By mapping the causality behind its characteristic vibrational modes, researchers can establish a self-validating analytical framework to confirm structural integrity and reaction completion.

Causality of Characteristic Vibrational Peaks

Understanding the exact position of IR absorption bands requires analyzing the electronic and steric environment of the molecule. As a Senior Application Scientist, I approach spectral interpretation not just by matching numbers, but by evaluating the underlying molecular physics.

  • The Conjugated Carbonyl (C=O) System: In saturated aliphatic aldehydes, the C=O stretch typically appears around 1740–1720 cm⁻¹. However, in benzaldehyde derivatives, the carbonyl group is conjugated with the aromatic π-system. This delocalization of electron density weakens the C=O double bond, shifting the stretching frequency to a lower wavenumber, typically 1685–1710 cm⁻¹ [1].

  • The Aldehydic C-H Fermi Resonance: A highly diagnostic feature of aldehydes is the Fermi resonance doublet of the formyl C-H bond. This occurs due to the interaction between the fundamental C-H stretch and the first overtone of the C-H bending vibration, resulting in two distinct bands around 2720 cm⁻¹ and 2830 cm⁻¹ [2].

  • The Dual Aryl Ether System (C-O-C): The target molecule contains two distinct ether linkages (an ethoxy group and a 2-fluorobenzyloxy group). The asymmetric C-O-C stretching vibration of aromatic ethers is intensely IR-active due to a large change in the dipole moment during the vibration. This produces a prominent, often broadened band between 1230–1264 cm⁻¹ [3, 4].

  • Aromatic Skeleton (C=C): The heavily substituted benzene ring exhibits characteristic skeletal C=C stretching vibrations, typically observed as sharp peaks around 1587 cm⁻¹ and 1490 cm⁻¹ [4].

  • Halogen Substituents (C-F and C-Br): The highly electronegative fluorine atom on the benzyl ring creates a strong, highly polarized C-F stretching band near 1090–1200 cm⁻¹ [5]. The heavy bromine atom on the core benzaldehyde ring vibrates much slower, shifting the C-Br stretch deep into the far-IR/fingerprint region (~550–650 cm⁻¹ ).

Comparative FT-IR Analysis

To objectively evaluate the spectral performance of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, we must compare it against its direct synthetic precursor and a structurally similar alternative lacking the specific ethoxy and fluorine modifications.

Comparison Molecules:

  • Target: 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

  • Precursor: 3-Bromo-4-hydroxy-5-ethoxybenzaldehyde (Used to track reaction completion).

  • Alternative: 4-(Benzyloxy)-3-bromobenzaldehyde (Lacks the ethoxy and fluorine groups; used to isolate specific peak contributions).

Functional Group / VibrationTarget MoleculePrecursor (3-Bromo-4-hydroxy-5-ethoxybenzaldehyde)Alternative (4-(Benzyloxy)-3-bromobenzaldehyde)Diagnostic Significance
Phenolic -OH Stretch Absent Broad band at ~3200–3400 cm⁻¹AbsentDisappearance confirms successful O-alkylation.
Aldehyde C=O Stretch ~1690 cm⁻¹ (Strong)~1685 cm⁻¹ (Strong)~1695 cm⁻¹ (Strong)Confirms the aldehyde moiety remains intact [1].
Aryl Ether C-O-C Stretch ~1240–1260 cm⁻¹ (Very Strong/Broad)~1250 cm⁻¹ (Moderate)~1245 cm⁻¹ (Strong)Broadening in the target indicates dual ether environments [6].
C-F Stretch ~1100–1150 cm⁻¹ (Strong)Absent Absent Uniquely identifies the successful addition of the 2-fluorobenzyl group [5].
Aldehyde C-H Doublet ~2730 & 2820 cm⁻¹~2730 & 2820 cm⁻¹~2730 & 2820 cm⁻¹Baseline verification of the formyl group [2].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity, reproducible data, the following Attenuated Total Reflectance (ATR) FT-IR protocol must be strictly adhered to. This workflow is designed as a self-validating system to eliminate atmospheric and mechanical artifacts.

Step 1: Instrument Calibration & Background Profiling

  • Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and HPLC-grade isopropanol. Allow to air dry.

  • Acquire a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation Check: Ensure the background spectrum shows no residual organic contamination (flat baseline above 3000 cm⁻¹).

Step 2: Sample Application

  • Transfer 2–5 mg of the solid crystalline 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde directly onto the center of the ATR crystal.

  • Lower the pressure anvil and apply uniform mechanical pressure until the software's pressure gauge indicates optimal optical contact.

  • Causality Note: Insufficient pressure leads to poor signal-to-noise ratios, while excessive pressure can fracture ZnSe crystals or alter the crystalline polymorph being analyzed.

Step 3: Spectral Acquisition

  • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.

  • Apply an atmospheric compensation algorithm to subtract ambient H₂O and CO₂ interference.

Step 4: Data Processing & Quality Assurance

  • Apply a baseline correction if scattering from the solid powder causes a sloping baseline.

  • Self-Validation Check: The maximum absorbance peak (likely the C=O or C-O-C stretch) should exhibit a transmittance between 10% and 40%. If transmittance is <10%, the detector is saturated; relieve anvil pressure and rescan.

  • Verify the complete absence of any broad absorption band between 3200–3400 cm⁻¹ to certify the sample is free of unreacted phenolic precursor.

Synthetic Workflow & Structural Verification

The diagram below illustrates the synthetic pathway and the specific FT-IR markers used to validate the transformation from the precursor to the target molecule.

G P Precursor: 3-Bromo-4-hydroxy-5-ethoxybenzaldehyde FT-IR Marker: Broad -OH stretch (~3300 cm⁻¹) R Reaction: O-Alkylation Reagent: 2-Fluorobenzyl bromide Conditions: K2CO3, DMF, 80°C P->R Step 1: Deprotonation T Target Molecule: 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde FT-IR Marker: -OH absent, strong C-O-C (~1250 cm⁻¹) R->T Step 2: Etherification QC FT-IR QC Validation Confirm C-F (~1100 cm⁻¹) & C=O (~1690 cm⁻¹) T->QC Step 3: Spectral Verification

Workflow of O-alkylation synthesis and FT-IR quality control verification.

References

  • Compare the FT-IR spectra of dibenzalacetone and benzaldehyde. Brainly. Available at:[Link]

  • Corrosion inhibition effect of benzaldehyde (Methoxybenzene) for Aluminium in sulphuric acid solution. Algerian Journal of Engineering and Technology. Available at:[Link]

  • TGA-FTIR analysis of torrefaction of lignocellulosic components (cellulose, xylan, lignin) in isothermal conditions. BioResources. Available at:[Link]

  • Non-Coplanar Diphenyl Fluorene and Weakly Polarized Cyclohexyl Can Effectively Improve the Solubility and Reduce the Dielectric Constant of Poly (Aryl Ether Ketone) Resin. MDPI. Available at:[Link]

  • Mechanistic investigations of ruthenium-mediated reactions via vinylidene intermediates. White Rose eTheses Online. Available at: [Link]

  • ATR-FTIR spectra of QUN, βCD, HPβCD, POLO and their binary and ternary complexes. ResearchGate. Available at:[Link]

Comparative

A Comparative Purity Analysis: In-House Synthesized vs. Commercial 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and the ultimate success...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and the ultimate success of a therapeutic candidate.[1][2][3] Impurities, even in trace amounts, can lead to unpredictable side reactions, altered biological activity, and significant delays in the development pipeline.[4] This guide provides a comprehensive, head-to-head comparison of the purity profiles of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde synthesized in-house versus a commercially procured equivalent.

This key benzaldehyde derivative serves as a versatile building block in the synthesis of various biologically active molecules. Its purity is paramount to ensure the integrity of subsequent synthetic transformations and the pharmacological profile of the final active pharmaceutical ingredient (API).[2] We will delve into a detailed synthetic protocol, rigorous purification strategies, and a multi-pronged analytical approach to provide researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions about sourcing this critical reagent.

The Synthetic Pathway: A Rationale-Driven Approach

The in-house synthesis of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde was designed based on the well-established Williamson ether synthesis, a robust and high-yielding reaction for the formation of ethers. The choice of starting materials and reaction conditions was predicated on achieving a high conversion rate while minimizing the formation of process-related impurities.

The synthesis commences with the commercially available precursor, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde. The phenolic hydroxyl group is deprotonated by a suitable base, in this case, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with 2-fluorobenzyl bromide. The 2-fluoro substituent on the benzyl bromide is a key structural motif in many modern pharmaceuticals, and its presence necessitates careful monitoring for potential side reactions.

G A 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde D Williamson Ether Synthesis A->D B 2-Fluorobenzyl bromide B->D C Potassium Carbonate (K2CO3) in DMF C->D E Crude 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde D->E F Purification (Recrystallization) E->F G Purified Synthesized Product F->G

Figure 1. Synthetic workflow for 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (1.5 equivalents) was added. The mixture was stirred at room temperature for 20 minutes to ensure complete deprotonation of the phenol.

  • Addition of Alkylating Agent: 2-Fluorobenzyl bromide (1.1 equivalents) was added dropwise to the reaction mixture.

  • Reaction Progression: The reaction was heated to 60°C and monitored by Thin Layer Chromatography (TLC) until the starting material was consumed (typically 4-6 hours).

  • Workup and Isolation: Upon completion, the reaction mixture was cooled to room temperature and poured into ice-cold water. The resulting precipitate was collected by vacuum filtration, washed with water, and then with a cold ethanol/water mixture to remove residual DMF and inorganic salts.

  • Purification: The crude product was purified by recrystallization from ethanol to yield the final product as a white to off-white solid.[5]

The Benchmarking Framework: A Multi-Modal Analytical Comparison

To provide a robust and unbiased comparison, both the in-house synthesized and a commercially sourced batch of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde were subjected to a battery of analytical tests. The validation of these analytical methods is crucial for ensuring reliable and accurate results.[6][7][8]

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison A Synthesized Aldehyde C High-Performance Liquid Chromatography (HPLC) A->C D Proton Nuclear Magnetic Resonance (¹H NMR) A->D E Liquid Chromatography-Mass Spectrometry (LC-MS) A->E B Commercial Aldehyde B->C B->D B->E F Purity Assessment (% Area) C->F G Structural Confirmation & Impurity Identification D->G H Impurity Profiling E->H

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

As a Senior Application Scientist, I frequently guide research teams in the integration of highly functionalized organic building blocks into drug discovery pipelines. The compound 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams in the integration of highly functionalized organic building blocks into drug discovery pipelines. The compound 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a structurally complex intermediate, highly valued in the synthesis of [1].

However, its specific functional groups necessitate rigorous, scientifically grounded handling protocols. Standard laboratory safety measures are insufficient; we must design a self-validating operational system that accounts for the molecule's unique physicochemical properties.

Mechanistic Hazard Assessment & Causality

To understand why specific Personal Protective Equipment (PPE) is required, we must analyze the molecule's structure and its biological reactivity:

  • High Lipophilicity (Halogenation): The presence of both a bromine atom and a fluorinated benzyl group significantly increases the molecule's partition coefficient (LogP). While this is advantageous for pharmacological membrane permeability, it also means the compound can rapidly permeate standard latex laboratory gloves.

  • Electrophilic Reactivity (Aldehyde Moiety): The benzaldehyde group is a known electrophile. Upon dermal contact, it can undergo nucleophilic attack by primary amines present in skin proteins (e.g., lysine residues), forming Schiff bases. This mechanism is the primary driver for contact dermatitis and skin sensitization, classifying it under [2].

  • Particulate Inhalation Risk: As a crystalline solid, the generation of micro-dust during weighing and transfer poses a significant risk to mucosal membranes, leading to severe eye (H319) and [2][3].

Mandatory Personal Protective Equipment (PPE) Matrix

The following PPE requirements are non-negotiable and are based on quantitative permeation data and mechanistic hazard assessments.

PPE CategoryRequired SpecificationMechanistic JustificationReplacement Cycle
Hand Protection Nitrile (≥0.11 mm thickness) or Neoprene gloves.Halogens (Br, F) accelerate permeation through natural rubber (latex). Nitrile provides superior resistance to non-polar, lipophilic solids.Replace every 2 hours, or immediately upon known contamination.
Eye Protection Indirect Vented Chemical Splash Goggles.Prevents airborne crystalline dust from contacting the cornea, mitigating H319 severe eye irritation risks[2].Sanitize with 70% IPA post-operation.
Respiratory N95 / P100 Particulate Respirator.Filters out fine particulate matter (<5 microns) that trigger H335 respiratory tract irritation[3].Discard daily or if breathing resistance increases.
Body Protection Flame-retardant, elastic-cuff laboratory coat.Elastic cuffs prevent accidental skin exposure at the wrist, eliminating the risk of Schiff base formation with skin proteins.Launder weekly via certified chemical lab service.

Standard Operating Procedure: Handling & Solubilization

Every protocol must be a self-validating system. This means incorporating physical checks that immediately highlight a failure in the process before it escalates into an exposure hazard.

Phase 1: Pre-Operation Setup

  • Airflow Verification: Ensure the Class II Fume Hood is operational with a face velocity of 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily before you begin work.

  • Static Mitigation: Halogenated powders often carry static charges, leading to aerosolization. Wipe the exterior of the reagent bottle and the analytical balance with an anti-static zero-charge wipe.

Phase 2: Weighing and Transfer

  • Closed-System Transfer: Tare a reaction vial equipped with a secure septum cap.

  • Dispensing: Using a grounded stainless-steel spatula, transfer the required mass of 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde into the vial.

  • Sealing: Cap the vial inside the fume hood before transporting it to the reaction station.

    • Self-Validation: Invert the capped vial gently to ensure no powder escapes the threads before removing it from the hood.

Phase 3: Solubilization

  • Solvent Addition: Inject the reaction solvent (e.g., DMF, DMSO, or DCM) directly through the septum using a syringe. This prevents the displacement of dry, electrophilic powder into the laboratory atmosphere.

Spill Response and Waste Management Plan

In the event of a powder spill, do not dry sweep, as this aerosolizes the dust.

  • Containment: Cover the spill with damp sand or a commercial absorbent pad wetted with a compatible solvent (e.g., ethanol) to suppress dust generation.

  • Collection: Use a plastic scoop to transfer the wetted mass into a designated hazardous waste container.

  • Disposal Routing: Because this compound contains both bromine and fluorine, it MUST be routed to the Halogenated Organic Waste stream. Mixing it with non-halogenated waste can lead to the release of toxic hydrogen bromide (HBr) or hydrogen fluoride (HF) gases during municipal incineration processes.

Operational Workflow Visualization

Workflow Start Risk Assessment & PPE Verification Hood Fume Hood Setup (Airflow >100 fpm) Start->Hood Weigh Weighing & Transfer (Anti-static tools) Hood->Weigh Weigh->Hood Spill Protocol Solubilize Solubilization (Closed Flask) Weigh->Solubilize Waste Halogenated Waste Segregation Solubilize->Waste

Operational workflow for the safe handling and processing of halogenated benzaldehydes.

References

  • National Center for Biotechnology Information (PubChem). "3-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde | CID 2168622" PubChem Database. Retrieved March 18, 2026, from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
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